Product packaging for AMP-Deoxynojirimycin(Cat. No.:)

AMP-Deoxynojirimycin

Cat. No.: B110050
M. Wt: 397.5 g/mol
InChI Key: XVYLNHVEAOOEGI-FAIWKWDXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A powerful inhibitor of the non-lysomal glucoceramidase at nanomolar concentrations. At these low concentrations, the lysosomal glucocerebrosidase and a-glucosidase, the glucoceramide synthetase, and the N-linked glycantrimming a-glucosidases of the endoplasmic reticulum are not affected.>The lipid messenger ceramide is converted to glucosylceramide by glucosylceramide synthase (GCS). In the reverse direction, non-lysosomal glucosylceramidase (GCase), also known as β-glucosidase 2 (BGD), cleaves the glucosyl moiety from glucosylceramide, liberating ceramide, which can be converted into sphingomyelin. AMP-deoxynojirimycin (AMP-dNM) is a hydrophobic derivative of dNM. It potently inhibits BGD (IC50 = 0.3 nM), less potently antagonizes GCS (IC50 = 25 nM), but only poorly inhibits other GCase isoforms. AMP-dNM has been shown to strongly suppress inflammation in a murine model of hapten-induced colitis, enhance insulin sensitivity in murine and rat models of insulin resistance, and induce sterol regulatory element-binding protein-regulated gene expression and cholesterol synthesis in HepG2 cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H39NO5 B110050 AMP-Deoxynojirimycin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5S)-1-[5-(1-adamantylmethoxy)pentyl]-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO5/c24-13-18-20(26)21(27)19(25)12-23(18)4-2-1-3-5-28-14-22-9-15-6-16(10-22)8-17(7-15)11-22/h15-21,24-27H,1-14H2/t15?,16?,17?,18-,19+,20-,21-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYLNHVEAOOEGI-FAIWKWDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COCCCCCN4CC(C(C(C4CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCOCC23CC4CC(C2)CC(C4)C3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Multifaceted Mechanism of Action of AMP-Deoxynojirimycin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin, commonly known as AMP-Deoxynojirimycin (AMP-DNM), is a synthetic iminosugar with potent and diverse biological activities. As a hydrophobic derivative of deoxynojirimycin, AMP-DNM has emerged as a critical tool in glycobiology and a potential therapeutic agent. Its primary mechanism of action involves the competitive inhibition of key enzymes in glycosphingolipid metabolism, namely non-lysosomal glucosylceramidase (GBA2) and glucosylceramide synthase (GCS). This inhibition leads to a cascade of downstream cellular effects, including the modulation of insulin signaling pathways and the activation of sterol regulatory element-binding protein (SREBP) mediated cholesterol biosynthesis. Furthermore, as a deoxynojirimycin analogue, AMP-DNM can interfere with N-linked glycoprotein processing in the endoplasmic reticulum, potentially impacting protein quality control mechanisms. This technical guide provides a comprehensive overview of the molecular mechanisms of AMP-DNM, detailing its enzymatic targets, downstream signaling consequences, and the experimental protocols used to elucidate its function.

Core Mechanism: Inhibition of Glycosphingolipid Metabolism

The principal mechanism of action of AMP-DNM lies in its ability to potently inhibit two key enzymes involved in the metabolism of glucosylceramide (GlcCer), a central molecule in the synthesis of most glycosphingolipids.

  • Non-Lysosomal Glucosylceramidase (GBA2): AMP-DNM is an exceptionally potent inhibitor of GBA2, a beta-glucosidase that hydrolyzes GlcCer to glucose and ceramide in the non-lysosomal compartments of the cell, primarily at the cytosolic leaflet of the endoplasmic reticulum and Golgi apparatus.[1]

  • Glucosylceramide Synthase (GCS): AMP-DNM also inhibits GCS, the enzyme responsible for the synthesis of GlcCer from ceramide and UDP-glucose.[2][3][4] This action effectively reduces the production of the precursor for a vast array of complex glycosphingolipids.

By targeting both the synthesis and breakdown of GlcCer at non-lysosomal sites, AMP-DNM profoundly alters the cellular balance of these important signaling molecules.

Quantitative Inhibition Data

The inhibitory potency of AMP-DNM against its primary targets and other related enzymes has been quantified in numerous studies. The following table summarizes the key inhibition constants (IC50) and, where available, the inhibitor constant (Ki).

Enzyme TargetCommon NameOrganism/Cell LineIC50KiReference(s)
Non-Lysosomal Glucosylceramidase GBA2Human Melanoma Cells0.3 nM-[1]
1.7 nM-[1]
Glucosylceramide Synthase GCS-25 nM-[2][5]
Various Cell Types150-220 nM-[6]
Lysosomal Glucocerebrosidase GBA1Human Melanoma Cells100 nM (0.1 µM)-[1]
0.16 µM-[1]
Lysosomal alpha-Glucosidase GAA-0.87 µM-[1]
Sucrase --4.5 µM-[6]
Maltase --18 µM-[6]
alpha-Glucosidase ---10 µM, 52 µM, 150 µM[6][7]

Table 1: Summary of reported IC50 and Ki values for this compound against various glucosidases.

Downstream Signaling Pathways

The modulation of glycosphingolipid levels by AMP-DNM initiates a series of downstream signaling events, most notably impacting insulin sensitivity and cholesterol homeostasis.

Enhancement of Insulin Signaling

Inhibition of GCS by AMP-DNM has been shown to enhance insulin sensitivity.[2][6] The accumulation of certain ceramide species is linked to insulin resistance. By preventing the conversion of ceramide to GlcCer, AMP-DNM may alter the pool of specific ceramides, thereby mitigating their negative effects on the insulin signaling cascade. The proposed mechanism involves the restoration of insulin receptor substrate (IRS) phosphorylation and the subsequent activation of the PI3K/Akt pathway, leading to increased glucose uptake.

Insulin_Signaling_Pathway cluster_AMP_DNM AMP-DNM Action cluster_GSL Glycosphingolipid Metabolism cluster_Insulin Insulin Signaling AMP_DNM AMP-DNM GCS Glucosylceramide Synthase (GCS) AMP_DNM->GCS Inhibits Ceramide Ceramide Ceramide->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs IRS IRS (Phosphorylation) GlcCer->IRS Inhibits (in excess) Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IR->IRS PI3K PI3K IRS->PI3K Akt Akt (Phosphorylation) PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Diagram 1: AMP-DNM enhances insulin signaling by inhibiting GCS.
Activation of SREBP and Cholesterol Biosynthesis

AMP-DNM has been observed to induce the expression of genes regulated by Sterol Regulatory Element-Binding Proteins (SREBPs), leading to an increase in cholesterol synthesis.[2] The precise mechanism linking glycosphingolipid metabolism to SREBP activation is still under investigation, but it is hypothesized that alterations in the lipid composition of the endoplasmic reticulum membrane, caused by changes in GlcCer and ceramide levels, may trigger the SREBP cleavage and activation cascade.

SREBP_Activation_Pathway cluster_AMP_DNM AMP-DNM Action cluster_GSL Glycosphingolipid Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus AMP_DNM AMP-DNM GCS Glucosylceramide Synthase (GCS) AMP_DNM->GCS Inhibits GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Synthesizes ER_Membrane ER Membrane (Altered Lipid Composition) GlcCer->ER_Membrane Modulates SREBP_SCAP SREBP-SCAP Complex ER_Membrane->SREBP_SCAP Promotes transport to Golgi S1P_S2P S1P / S2P Proteases SREBP_SCAP->S1P_S2P Cleavage nSREBP Nuclear SREBP (nSREBP) S1P_S2P->nSREBP Releases SRE Sterol Regulatory Element (SRE) nSREBP->SRE Binds to Gene_Expression Target Gene Expression SRE->Gene_Expression Cholesterol_Synthesis Increased Cholesterol & Fatty Acid Synthesis Gene_Expression->Cholesterol_Synthesis

Diagram 2: AMP-DNM induces SREBP-mediated gene expression.

Interference with N-linked Glycoprotein Processing

As an analogue of deoxynojirimycin, AMP-DNM has the potential to inhibit endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the initial steps of N-linked glycan processing, which is essential for the proper folding of many glycoproteins through the calnexin-calreticulin cycle. Inhibition of these glucosidases can lead to the accumulation of misfolded glycoproteins in the ER, triggering the Unfolded Protein Response (UPR).

Glycoprotein_Processing_Pathway cluster_AMP_DNM AMP-DNM Action cluster_ER_Lumen ER Lumen cluster_UPR Unfolded Protein Response (UPR) AMP_DNM AMP-DNM Glucosidase_I α-Glucosidase I AMP_DNM->Glucosidase_I Inhibits Glucosidase_II α-Glucosidase II AMP_DNM->Glucosidase_II Inhibits Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Nascent_Glycoprotein->Glucosidase_I Glucosidase_I->Glucosidase_II Monoglucosylated_Glycoprotein Monoglucosylated Glycoprotein Glucosidase_II->Monoglucosylated_Glycoprotein Calnexin_Calreticulin Calnexin/ Calreticulin Monoglucosylated_Glycoprotein->Calnexin_Calreticulin Binding Properly_Folded_Protein Properly Folded Glycoprotein Calnexin_Calreticulin->Properly_Folded_Protein Promotes Folding Misfolded_Protein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Protein Retention of Misfolded UPR_Activation UPR Activation Misfolded_Protein->UPR_Activation ER_Chaperones Increased ER Chaperones UPR_Activation->ER_Chaperones Translation_Attenuation Translation Attenuation UPR_Activation->Translation_Attenuation ERAD ER-Associated Degradation (ERAD) UPR_Activation->ERAD

Diagram 3: Potential impact of AMP-DNM on N-linked glycoprotein processing.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of AMP-DNM.

Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a cell-based assay to measure GCS activity using a fluorescently labeled ceramide analogue.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Cells of interest (e.g., HepG2)

  • NBD-C6-ceramide (fluorescent substrate)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Methanol

  • Chloroform

  • Thin Layer Chromatography (TLC) plates (silica gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Fluorescence imaging system for TLC plates

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Inhibitor Treatment: Pre-incubate cells with varying concentrations of AMP-DNM in serum-free medium for 1-2 hours. Include a vehicle-only control.

  • Substrate Labeling: Add NBD-C6-ceramide to the medium to a final concentration of 5 µM and incubate for 1-2 hours at 37°C.

  • Cell Lysis and Lipid Extraction:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into 1 mL of methanol.

    • Add 2 mL of chloroform and vortex thoroughly.

    • Add 0.8 mL of water and vortex again to induce phase separation.

    • Centrifuge at 1000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids.

  • TLC Analysis:

    • Dry the extracted lipids under a stream of nitrogen.

    • Resuspend the lipid film in a small volume of chloroform:methanol (2:1, v/v).

    • Spot the samples onto a silica TLC plate.

    • Develop the TLC plate in the developing solvent until the solvent front is near the top.

    • Air dry the plate.

  • Data Acquisition and Analysis:

    • Visualize the fluorescent spots corresponding to NBD-C6-ceramide and NBD-C6-glucosylceramide using a fluorescence imaging system.

    • Quantify the fluorescence intensity of each spot.

    • Calculate the percentage of NBD-C6-glucosylceramide relative to the total fluorescent lipid (NBD-C6-ceramide + NBD-C6-glucosylceramide).

    • Determine the IC50 of AMP-DNM by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Non-Lysosomal Glucosylceramidase (GBA2) Activity Assay

This protocol outlines a fluorometric assay to measure GBA2 activity in cell lysates.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), fluorescent substrate

  • This compound

  • Conduritol B epoxide (CBE), an irreversible inhibitor of GBA1 (optional, to differentiate GBA1 and GBA2 activity)

  • Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~445 nm)

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Enzyme Inhibition:

    • In a 96-well black microplate, add a fixed amount of cell lysate protein (e.g., 10-20 µg) to each well.

    • Add varying concentrations of AMP-DNM to the wells. Include a vehicle-only control.

    • (Optional) To specifically measure GBA2 activity, pre-incubate the lysate with 100 µM CBE for 30 minutes at 37°C to inhibit GBA1.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 4-MUG to a final concentration of 1-5 mM.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Termination and Measurement:

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorometric plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from a no-enzyme control.

    • Calculate the rate of 4-MU production.

    • Determine the IC50 of AMP-DNM by plotting the percentage of GBA2 activity against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_GCS GCS Activity Assay cluster_GBA2 GBA2 Activity Assay GCS_Start Start: Cells in Culture GCS_Inhibit Treat with AMP-DNM GCS_Start->GCS_Inhibit GCS_Label Add NBD-C6-Ceramide GCS_Inhibit->GCS_Label GCS_Extract Lipid Extraction GCS_Label->GCS_Extract GCS_TLC TLC Separation GCS_Extract->GCS_TLC GCS_Analyze Fluorescence Quantification GCS_TLC->GCS_Analyze GCS_End End: IC50 Determination GCS_Analyze->GCS_End GBA2_Start Start: Cell Lysate GBA2_Inhibit Treat with AMP-DNM (and optional CBE) GBA2_Start->GBA2_Inhibit GBA2_React Add 4-MUG Substrate GBA2_Inhibit->GBA2_React GBA2_Stop Stop Reaction GBA2_React->GBA2_Stop GBA2_Measure Fluorescence Measurement GBA2_Stop->GBA2_Measure GBA2_End End: IC50 Determination GBA2_Measure->GBA2_End

References

Biochemical pathways affected by AMP-Deoxynojirimycin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biochemical Pathways Affected by AMP-Deoxynojirimycin For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5'-adamantane-1'-yl-methoxy)-pentyl-1-deoxynojirimycin (AMP-DNM) is a potent, orally available iminosugar that acts as a chemical chaperone and a specific inhibitor of several key enzymes involved in glycolipid metabolism. Its primary mechanism of action involves the modulation of glycosphingolipid (GSL) biosynthesis and catabolism. Specifically, AMP-DNM is a highly potent inhibitor of the non-lysosomal glucosylceramidase (GBA2) and a potent inhibitor of glucosylceramide synthase (GCS). This dual inhibition leads to a significant reduction in cellular GSL levels. Furthermore, AMP-DNM has been shown to influence downstream signaling pathways, notably enhancing insulin sensitivity and activating sterol regulatory element-binding protein (SREBP)-regulated gene expression. This guide provides a comprehensive overview of the biochemical pathways affected by AMP-DNM, presents quantitative inhibitory data, details relevant experimental protocols, and visualizes the core pathways to support further research and drug development.

Introduction

Iminosugars are carbohydrate mimetics where the ring oxygen has been replaced by a nitrogen atom. This structural modification allows them to act as potent inhibitors of various glycosidases and glycosyltransferases. This compound (AMP-DNM) is a hydrophobic N-alkylated derivative of 1-deoxynojirimycin (DNJ) that has garnered significant interest for its therapeutic potential. Its lipophilic adamantane moiety enhances its interaction with membrane-associated enzymes. The primary targets of AMP-DNM are central to glycosphingolipid (GSL) metabolism, a class of lipids implicated in numerous cellular processes, including signal transduction, cell-cell recognition, and membrane stability. Dysregulation of GSL metabolism is associated with various pathologies, including lysosomal storage disorders (e.g., Gaucher disease), insulin resistance, and certain cancers. By modulating GSL levels, AMP-DNM presents a promising pharmacological tool for investigating these pathways and as a potential therapeutic agent.[1][2]

Core Biochemical Pathways Affected by this compound

Inhibition of Glycosphingolipid Metabolism

The most profound and well-characterized effect of AMP-DNM is its potent inhibition of two key enzymes in the glycosphingolipid metabolic pathway: Glucosylceramide Synthase (GCS) and the non-lysosomal β-Glucosidase 2 (GBA2).[3]

  • Glucosylceramide Synthase (GCS): GCS catalyzes the first committed step in the biosynthesis of most GSLs, transferring glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer). By inhibiting GCS, AMP-DNM effectively reduces the production of GlcCer and all downstream complex GSLs, such as gangliosides and globosides.[1] This "substrate reduction" approach is a key strategy for managing diseases characterized by GSL accumulation.

  • Non-lysosomal Glucosylceramidase (GBA2): GBA2 is a membrane-bound enzyme that catalyzes the hydrolysis of GlcCer to ceramide and glucose at non-lysosomal sites, primarily the cytosolic face of the endoplasmic reticulum and Golgi.[4] AMP-DNM is an exceptionally potent inhibitor of GBA2.[2][5] While the precise physiological role of GBA2 is still under investigation, its inhibition contributes to the overall modulation of cellular GlcCer levels.

The dual action on both the synthesis (GCS) and catabolism (GBA2) of glucosylceramide makes AMP-DNM a powerful modulator of this critical metabolic hub.

GSL_Pathway cluster_synthesis Biosynthesis cluster_catabolism Catabolism (Non-lysosomal) Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide (GlcCer) Complex_GSL Complex Glycosphingolipids (e.g., Gangliosides) GlcCer->Complex_GSL Further Glycosylation GBA2 Non-lysosomal Glucosylceramidase (GBA2) GlcCer->GBA2 Glucose Glucose GCS->GlcCer GBA2->Cer GBA2->Glucose Inhibitor AMP-DNM Inhibitor->GCS Inhibitor->GBA2

Fig. 1: Inhibition of Glycosphingolipid Metabolism by AMP-DNM.
Effects on N-linked Glycosylation

While AMP-DNM is highly specific for GCS and GBA2, its parent compound, deoxynojirimycin (DNJ), is a known inhibitor of the ER-resident α-glucosidases I and II. These enzymes are critical for the initial trimming of the Glc3Man9GlcNAc2 oligosaccharide precursor transferred to nascent polypeptides during N-linked glycosylation. This trimming process is a key quality control step for proper protein folding. Studies have shown that at concentrations below 1 µmol/L, AMP-DNM does not significantly inhibit these ER-trimming α-glucosidases.[1] However, at much higher concentrations (above 0.2 mM), some inhibitory effects on this pathway can be observed.[5][6] This demonstrates the high selectivity of AMP-DNM for GSL-metabolizing enzymes at typical experimental concentrations.

N_Glycosylation cluster_ER Endoplasmic Reticulum Lumen Dolichol Dolichol-P-P-Glc₃Man₉GlcNAc₂ OST Oligosaccharyl- transferase (OST) Dolichol->OST Protein Nascent Polypeptide Protein->OST Glycoprotein1 Glycoprotein (Glc₃Man₉GlcNAc₂) OST->Glycoprotein1 Glucosidase1 α-Glucosidase I Glycoprotein1->Glucosidase1 Glycoprotein2 Glycoprotein (Glc₂Man₉GlcNAc₂) Glucosidase1->Glycoprotein2 Glucosidase2 α-Glucosidase II Glycoprotein2->Glucosidase2 Glycoprotein3 Glycoprotein (Man₉GlcNAc₂) Glucosidase2->Glycoprotein3 Folding Protein Folding (Calnexin/Calreticulin Cycle) Glycoprotein3->Folding Inhibitor DNJ Analogues (High Conc.) Inhibitor->Glucosidase1 Inhibitor->Glucosidase2

Fig. 2: Potential effect of high-concentration DNJ analogues on N-linked glycosylation.
Downstream Signaling Effects

A growing body of evidence implicates GSLs, particularly gangliosides, in the pathogenesis of insulin resistance. By reducing GSL biosynthesis, AMP-DNM has been shown to enhance insulin sensitivity.[1] In models of insulin resistance, treatment with AMP-DNM leads to increased phosphorylation of the insulin receptor (IR) and downstream targets like mTOR.[1] The parent compound DNJ has also been shown to improve insulin sensitivity by activating the PI3K/AKT pathway in skeletal muscle, leading to increased GLUT4 translocation.[7][8] This suggests that modulating GSL metabolism with AMP-DNM can reverse abnormalities in insulin signal transduction, making it a potential therapeutic strategy for type 2 diabetes.[1][2]

Inhibition of GCS by AMP-DNM has been linked to the activation of Sterol Regulatory Element-Binding Proteins (SREBPs).[9] SREBPs are transcription factors that regulate the expression of a wide array of genes involved in cholesterol and fatty acid synthesis.[10][11][12] Treatment of HepG2 liver cells with AMP-DNM resulted in a 70% reduction in GSLs and led to the upregulation of 17 direct SREBP target genes involved in the sterol biosynthesis pathway.[9] This transcriptional activation was confirmed by an observed increase in the cholesterol production rate. This finding indicates a potential crosstalk between glycosphingolipid metabolism and cholesterol homeostasis.[9]

Quantitative Data Summary

The inhibitory potency of AMP-DNM has been quantified in various systems. The following tables summarize the key data.

Table 1: In Vitro and Cellular Inhibitory Potency (IC₅₀) of AMP-DNM

Target Enzyme IC₅₀ Value System/Assay Condition Reference
GBA2 (Non-lysosomal Glucosylceramidase) ~0.3 nM Intact cells [5]
GBA2 (Non-lysosomal Glucosylceramidase) ~1.0 nM Cell homogenates [1]
GCS (Glucosylceramide Synthase) ~25 nM In vitro enzyme assay [2]
GCS (Glucosylceramide Synthase) 150 - 220 nM Apparent IC₅₀ in various cell types [1]

| GCS (Glucosylceramide Synthase) | 200 nM | Mouse RAW cells |[3] |

Table 2: Specificity of AMP-DNM

Enzyme/Process Effect Concentration Reference
Lysosomal Glucocerebrosidase (GBA1) No significant inhibition < 1 µM [1]
Sphingomyelinase No significant inhibition < 1 µM [1]
Acid α-glucosidase No significant inhibition < 1 µM [1]
ER-trimming α-glucosidases No significant inhibition < 1 µM [1]

| ER-trimming α-glucosidases | Inhibition detected | > 0.2 mM |[5][6] |

Key Experimental Protocols

In Vitro Glucosylceramidase (GBA2) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods for measuring GBA2 activity.[13][14]

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0). Avoid detergents like Triton X-100 and bile salts, which inactivate GBA2.[4]

    • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet debris. Collect the supernatant.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Procedure:

    • Plate Setup: Use a 96-well white, clear-bottom plate. Designate wells for Samples, Inhibitor (AMP-DNM), Positive Control (recombinant GBA2), and a No-Enzyme Background Control.

    • Add 2-20 µL of sample lysate or positive control to the appropriate wells.

    • For inhibitor wells, pre-incubate the lysate with varying concentrations of AMP-DNM for 15-30 minutes at 37°C.

    • Adjust the volume in all wells to 40 µL with GBA2 Assay Buffer.

    • Reaction Initiation: Add 10 µL of a fluorogenic substrate solution (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside) to all wells.

    • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Reaction Termination: Add a Stop Buffer (e.g., 1 M glycine, pH 10) to raise the pH and maximize the fluorescence of the liberated 4-Methylumbelliferone.[15]

    • Measurement: Read the fluorescence on a microplate reader at Ex/Em = 360/445 nm.

  • Data Analysis:

    • Subtract the background reading from all sample and inhibitor readings.

    • Calculate the percent inhibition for each AMP-DNM concentration relative to the uninhibited control.

    • Determine the IC₅₀ value by plotting percent inhibition versus log[AMP-DNM] and fitting to a dose-response curve.

Cell-Based Assay for GCS Inhibition and Insulin Signaling

This protocol describes treating cultured cells to assess the downstream effects of GCS inhibition on the insulin signaling pathway.[1]

  • Cell Culture and Treatment:

    • Culture cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) to the desired confluency.

    • Serum-starve the cells overnight to reduce basal signaling activity.

    • Treat cells with vehicle (e.g., DMSO) or AMP-DNM at the desired concentration (e.g., 1-10 µM) for 24-48 hours. This allows for the gradual reduction of cellular GSLs.[1]

  • Insulin Stimulation:

    • Following AMP-DNM treatment, stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes) to activate the signaling cascade.

    • Include non-insulin-stimulated controls for each condition.

  • Cell Lysis:

    • Immediately after stimulation, place plates on ice and wash cells twice with ice-cold PBS.

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation states.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 20 minutes at 4°C.[16]

  • Downstream Analysis:

    • The resulting protein lysates can be used for Western Blot analysis (see Protocol 4.3) to probe for key phosphorylated proteins in the insulin pathway (p-IR, p-AKT, p-mTOR).

Western Blotting for Insulin Signaling Pathway Analysis

This protocol outlines the steps for analyzing protein phosphorylation via Western blot.[16][17][18][19]

WB_Workflow Start Cell Culture & AMP-DNM Treatment Stimulation Insulin Stimulation Start->Stimulation Lysis Cell Lysis with Phosphatase Inhibitors Stimulation->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA in TBST) Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-p-AKT) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Image Analysis & Quantification Detection->Analysis

Fig. 3: Experimental workflow for Western Blot analysis of insulin signaling.
  • Protein Quantification: Determine the protein concentration of each lysate from Protocol 4.2.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) in Laemmli buffer and separate by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-Buffered Saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-AKT Ser473, total AKT, phospho-IR Tyr1150/1151) overnight at 4°C.[7][17]

    • Wash the membrane thoroughly.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

  • Analysis: Quantify band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the specific effect on signaling activation.

Conclusion

This compound is a highly potent and specific modulator of glycosphingolipid metabolism, primarily acting through the dual inhibition of GCS and GBA2. This activity leads to a significant reduction in cellular GSLs, which in turn has profound downstream effects on critical signaling pathways, including the enhancement of insulin sensitivity and the activation of SREBP-mediated cholesterol biosynthesis. The high specificity of AMP-DNM at nanomolar concentrations makes it an invaluable tool for researchers investigating the complex roles of GSLs in health and disease. For drug development professionals, its ability to correct metabolic imbalances in preclinical models of insulin resistance highlights its potential as a lead compound for the treatment of type 2 diabetes and related metabolic disorders. The protocols and data presented in this guide provide a solid foundation for further exploration of AMP-DNM's mechanism of action and therapeutic applications.

References

The Impact of AMP-Deoxynojirimycin on Glycolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of N-(5'-adamantane-1'-yl-methoxy)-pentyl-1-deoxynojirimycin (AMP-DNM) on glycolipid metabolism. AMP-DNM is a potent iminosugar inhibitor of glucosylceramide synthase (GCS), the key enzyme in the biosynthesis of most glycosphingolipids. By competitively inhibiting GCS, AMP-DNM effectively reduces the cellular levels of glucosylceramide and downstream complex glycosphingolipids, including gangliosides. This guide details the mechanism of action of AMP-DNM, its quantitative effects on various glycolipid species, and its influence on associated signaling pathways, particularly insulin and TNF-α signaling. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are provided to support further research and drug development in this area.

Introduction to AMP-Deoxynojirimycin and Glycolipid Metabolism

Glycosphingolipids (GSLs) are a class of lipids containing a carbohydrate moiety linked to a ceramide lipid backbone. They are integral components of the outer leaflet of the plasma membrane and are involved in a myriad of cellular processes, including cell-cell recognition, signal transduction, and modulation of membrane protein function. The biosynthesis of most GSLs begins with the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, a reaction catalyzed by glucosylceramide synthase (GCS; UDP-glucose:ceramide glucosyltransferase).

This compound (AMP-DNM) is a synthetic, orally bioavailable iminosugar designed as a potent and specific inhibitor of GCS.[1] Its structure, featuring a deoxynojirimycin headgroup and a hydrophobic adamantane-pentyl tail, allows for effective interaction with the enzyme's active site. By inhibiting GCS, AMP-DNM provides a powerful tool to study the roles of GSLs in various physiological and pathological conditions and holds therapeutic potential for diseases characterized by aberrant GSL metabolism, such as Gaucher disease and certain types of cancer and diabetes.[2][3]

Mechanism of Action of this compound

The primary mechanism of action of AMP-DNM is the competitive inhibition of glucosylceramide synthase.[1] GCS is a transmembrane protein located in the cis-Golgi apparatus, with its catalytic domain facing the cytosol. AMP-DNM mimics the transition state of the glucose transfer reaction, thereby blocking the binding of ceramide and/or UDP-glucose to the enzyme's active site and preventing the formation of GlcCer. This leads to a time-dependent depletion of GlcCer and all downstream GSLs.

Interestingly, the inhibition of GCS by AMP-DNM does not lead to a significant accumulation of its substrate, ceramide.[1] This suggests the existence of a feedback mechanism that regulates ceramide metabolism, preventing its accumulation to potentially toxic levels.

In addition to its potent inhibition of GCS, AMP-DNM has also been shown to inhibit the non-lysosomal glucosylceramidase (GBA2) at nanomolar concentrations.[4] GBA2 is responsible for the hydrolysis of GlcCer to ceramide and glucose at the cytosolic leaflet of the endoplasmic reticulum and Golgi. However, the primary cellular effect of AMP-DNM on overall glycolipid metabolism is attributed to its profound inhibition of GCS.

Quantitative Effects of AMP-DNM on Glycolipid Metabolism

The inhibitory potency of AMP-DNM on GCS has been quantified in various cell types and in vitro systems. The half-maximal inhibitory concentration (IC50) values typically fall within the nanomolar range, highlighting its high affinity for the enzyme.

Enzyme/Process System IC50 Value Reference
Glucosylceramide Synthase (GCS)Various Cell Types150 - 220 nM[1]
Glucosylceramide Synthase (GCS)In vitro25 nM[5]
Non-lysosomal Glucosylceramidase (GBA2)Intact Cells~0.3 nM[4]
Non-lysosomal Glucosylceramidase (GBA2)In vitro~1 nM[1]
Lysosomal Glucocerebrosidase-No significant inhibition at <1 µM[1]
ER α-Glucosidases-No significant inhibition at <1 µM[1]

Treatment of cells and animal models with AMP-DNM leads to a significant reduction in the levels of various GSLs.

Glycolipid Model System AMP-DNM Concentration/Dose Reduction Reference
Glucosylceramideob/ob mice liver25 mg/kg/day45 ± 11%[1]
Glucosylceramideob/ob mice muscle25 mg/kg/day45 ± 23%[1]
Gangliosides (total)ZDF rats liver25 mg/kg/daySignificant reduction[1]
GM33T3-L1 adipocytes10 µmol/lReverses TNF-α induced increase[1]

Experimental Protocols

Glycolipid Extraction from Cultured Cells

This protocol describes a common method for the extraction of total lipids, including glycolipids, from cultured cells.

  • Cell Harvesting: Harvest approximately 1 x 10^6 to 1 x 10^7 cells by scraping or trypsinization. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lipid Extraction: Resuspend the cell pellet in 2 mL of chloroform:methanol (2:1, v/v). Sonicate the mixture in a bath sonicator for 5 minutes to ensure complete disruption of cell membranes.

  • Incubation: Incubate the mixture at 37°C for 1 hour with shaking.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the mixture and vortex thoroughly. Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Collection of Lower Phase: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

  • Re-extraction: Add 1 mL of chloroform to the remaining upper aqueous phase and protein interface, vortex, and centrifuge again. Collect the lower phase and combine it with the first extract.

  • Drying: Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas. The dried lipid extract can be stored at -20°C.

Glucosylceramide Synthase (GCS) Activity Assay using a Fluorescent Substrate

This assay measures the activity of GCS in cell lysates using a fluorescent ceramide analog.[6]

  • Substrate Preparation: Prepare liposomes containing N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (C6-NBD-ceramide). Mix 50 pmol of C6-NBD-ceramide with 5 mg of lecithin in 100 µL of ethanol, evaporate the solvent, and resuspend in 10 µL of water followed by sonication.

  • Reaction Mixture: Prepare a 50 µL reaction mixture containing 500 µM UDP-glucose, 1 mM EDTA, 10 µL of the C6-NBD-ceramide liposome suspension, and 20 µL of cell lysate (containing the GCS enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination and Extraction: Stop the reaction by adding 200 µL of chloroform:methanol (2:1, v/v). Add 5 µL of 500 µM KCl, vortex, and centrifuge.

  • Sample Preparation for HPLC: Collect the lower organic phase, dry it under nitrogen, and dissolve the lipid residue in 200 µL of isopropanol:n-hexane:water (55:44:1, v/v/v).

  • HPLC Analysis: Inject an aliquot of the sample onto a normal-phase HPLC column. Elute with isopropanol:n-hexane:water (55:44:1, v/v/v) at a flow rate of 2.0 mL/min. Detect the fluorescent product (C6-NBD-glucosylceramide) and the remaining substrate using a fluorescence detector with excitation at 470 nm and emission at 530 nm. The GCS activity is proportional to the amount of C6-NBD-glucosylceramide formed.[6]

High-Performance Thin-Layer Chromatography (HPTLC) for Ganglioside Analysis

HPTLC is a powerful technique for the separation and visualization of different ganglioside species.

  • Sample Application: Spot the extracted and dried lipid samples (redissolved in a small volume of chloroform:methanol, 2:1) onto a silica gel 60 HPTLC plate.

  • Chromatogram Development: Develop the HPTLC plate in a chromatography tank containing a mobile phase of chloroform:methanol:12 mM MgCl2 (58:40:9, v/v/v).[4]

  • Visualization: After development, dry the plate and visualize the separated gangliosides by spraying with a resorcinol-HCl reagent and heating at 100°C for 10-15 minutes. Gangliosides will appear as purple bands.

  • Quantification: Densitometric scanning of the plate can be used to quantify the relative amounts of each ganglioside species by comparing them to known standards run on the same plate.

Signaling Pathways and Logical Relationships

The reduction of GSLs by AMP-DNM has significant downstream effects on cellular signaling pathways, most notably the insulin and TNF-α signaling pathways.

Glycolipid Biosynthesis Pathway and AMP-DNM Inhibition

The following diagram illustrates the central role of GCS in the biosynthesis of major glycosphingolipids and the point of inhibition by AMP-DNM.

Glycolipid_Biosynthesis cluster_synthesis Glycosphingolipid Synthesis Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP_Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Lactosylceramide Lactosylceramide GlcCer->Lactosylceramide Globo_series Globo-series (e.g., Gb3) Lactosylceramide->Globo_series Ganglio_series Ganglio-series (e.g., GM3, GD3, GM1) Lactosylceramide->Ganglio_series AMP_DNM AMP-DNM AMP_DNM->GCS Inhibits

Caption: AMP-DNM inhibits Glucosylceramide Synthase (GCS), blocking glycolipid synthesis.

Experimental Workflow for Assessing AMP-DNM Effects

This diagram outlines a typical experimental workflow to investigate the impact of AMP-DNM on cellular glycolipid content and signaling.

Experimental_Workflow start Cell Culture (e.g., 3T3-L1 adipocytes) treatment Treatment with AMP-DNM start->treatment control Vehicle Control start->control extraction Glycolipid Extraction treatment->extraction signaling_assay Signaling Protein Analysis (Western Blot for p-Akt, etc.) treatment->signaling_assay control->extraction control->signaling_assay analysis Glycolipid Analysis (HPTLC/HPLC) extraction->analysis data Data Analysis and Quantification analysis->data signaling_assay->data

Caption: Workflow for studying AMP-DNM's effects on cells.

AMP-DNM's Influence on Insulin and TNF-α Signaling

Chronic inflammation, often mediated by cytokines like TNF-α, is a key contributor to insulin resistance. TNF-α can induce the serine phosphorylation of Insulin Receptor Substrate 1 (IRS-1), which impairs its ability to be tyrosine-phosphorylated by the activated insulin receptor, thereby blocking downstream insulin signaling. Elevated levels of certain gangliosides, such as GM3, have been implicated in this process. By reducing the levels of these gangliosides, AMP-DNM can restore insulin sensitivity in the presence of TNF-α.

Signaling_Pathway cluster_inflammation Inflammatory Signaling cluster_insulin Insulin Signaling cluster_glycolipid Glycolipid Modulation TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR IKK IKK TNFR->IKK Ser_Kinase Serine Kinases (e.g., JNK, IKK) TNFR->Ser_Kinase NFkB NF-κB IKK->NFkB IRS1 IRS-1 Ser_Kinase->IRS1 Ser-P Insulin Insulin IR Insulin Receptor Insulin->IR IR->IRS1 Tyr-P PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 AMP_DNM AMP-DNM GCS GCS AMP_DNM->GCS Inhibits Gangliosides Gangliosides (e.g., GM3) AMP_DNM->Gangliosides Reduces Gangliosides->IR Modulates Receptor Function

Caption: AMP-DNM restores insulin signaling by reducing inhibitory gangliosides.

Conclusion

This compound is a powerful pharmacological tool for the investigation of glycolipid metabolism and function. Its potent and specific inhibition of glucosylceramide synthase allows for the controlled depletion of a wide range of glycosphingolipids, enabling detailed studies of their roles in cellular signaling. The ability of AMP-DNM to ameliorate insulin resistance induced by inflammatory cytokines highlights the critical role of GSLs in metabolic diseases and underscores the therapeutic potential of GCS inhibition. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the complex interplay between glycolipid metabolism and cellular function.

References

An In-depth Technical Guide to AMP-DNJ: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin, commonly known as AMP-DNJ, is a potent and selective inhibitor of glucosylceramide synthase (GCS) and non-lysosomal β-glucosidase 2 (GBA2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of AMP-DNJ. Detailed experimental protocols for its synthesis and key biological assays are presented to facilitate its application in research and drug development. Furthermore, this guide elucidates the role of AMP-DNJ in the glycosphingolipid biosynthesis pathway, a critical signaling cascade implicated in various physiological and pathological processes.

Chemical Structure and Identification

AMP-DNJ is a synthetic derivative of 1-deoxynojirimycin (DNJ), an iminosugar. The structure of AMP-DNJ is characterized by the attachment of a bulky adamantane-pentyl moiety to the nitrogen atom of the deoxynojirimycin ring. This lipophilic side chain is crucial for its enhanced inhibitory activity and cellular uptake.

Chemical Structure:

Table 1: Chemical Identification of AMP-DNJ

IdentifierValue
Full Chemical Name N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin[1]
Synonyms AMP-DNJ, AMP-dNM, Adamantane-pentyl-dNM, N-(5'-Adamantane-1'-yl-methoxy)pentyl-1-deoxynojirimycin, (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[5-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)pentyl]-3,4,5-piperidinetriol, MZ-21[1][2]
CAS Number 216758-20-2[1][2]
Molecular Formula C22H39NO5[1][3]
Molecular Weight 397.55 g/mol [2][4]
SMILES OC[C@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--O
InChI Key XVYLNHVEAOOEGI-OIPNBASOSA-N[1]

Physicochemical Properties

The physicochemical properties of AMP-DNJ are summarized in the table below. Its solubility characteristics are particularly important for its formulation and use in various experimental settings.

Table 2: Physicochemical Properties of AMP-DNJ

PropertyValue
Appearance White to off-white powder[2][4]
Melting Point Not available
Solubility DMSO: ~100 mg/mL[4] Ethanol: ~30 mg/mL[1] DMF: ~50 mg/mL[1] Ethanol:PBS (pH 7.2) (1:1): ~0.5 mg/mL[1]
Stability Stable for at least 2 years when stored at -20°C.[1][4]

Biological Activity and Mechanism of Action

AMP-DNJ is a highly potent inhibitor of two key enzymes in glycosphingolipid metabolism: glucosylceramide synthase (GCS) and the non-lysosomal β-glucosidase 2 (GBA2).

  • Glucosylceramide Synthase (GCS) Inhibition: GCS catalyzes the first committed step in the biosynthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide. By inhibiting GCS, AMP-DNJ effectively reduces the production of glucosylceramide and downstream complex glycosphingolipids.[5] This mechanism of action is the basis for its therapeutic potential in diseases characterized by the accumulation of glycosphingolipids, such as Gaucher disease.

  • Non-lysosomal β-glucosidase 2 (GBA2) Inhibition: GBA2 is a membrane-bound enzyme that hydrolyzes glucosylceramide to glucose and ceramide. The physiological role of GBA2 is not fully understood, but its inhibition by AMP-DNJ contributes to the overall modulation of cellular glucosylceramide levels.

The inhibitory potency of AMP-DNJ against these enzymes is summarized in the following table.

Table 3: Inhibitory Activity of AMP-DNJ

Target EnzymeIC50 Value
Glucosylceramide Synthase (GCS) 25 nM[1][6]
Non-lysosomal β-glucosidase 2 (GBA2) 0.3 nM - 1.7 nM[1][2]
Lysosomal β-glucosidase (GBA1) 0.16 µM[2]
Lysosomal acid α-glucosidase (GAA) 0.87 µM[2]

The data indicates that AMP-DNJ is a highly potent inhibitor of GBA2 and a potent inhibitor of GCS, with significantly lower activity against the lysosomal β-glucosidase (GBA1) and acid α-glucosidase (GAA), demonstrating its selectivity.

Signaling Pathway

AMP-DNJ exerts its effects by intervening in the glycosphingolipid biosynthesis pathway. The following diagram illustrates the central role of glucosylceramide synthase (GCS) and the point of inhibition by AMP-DNJ.

Glycosphingolipid_Biosynthesis Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide UDP AMP_DNJ AMP-DNJ AMP_DNJ->GCS Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides) Glucosylceramide->Complex_GSLs Further Glycosylation

Caption: Inhibition of Glucosylceramide Synthase by AMP-DNJ.

Experimental Protocols

This section provides detailed methodologies for the synthesis of AMP-DNJ and for conducting key biological assays to evaluate its activity.

Synthesis of AMP-DNJ

The synthesis of AMP-DNJ can be achieved through a multi-step process, with a key step involving the reductive amination of 1-deoxynojirimycin (DNJ) with 5-(adamantan-1-yl-methoxy)-pentanal.

Synthesis_Workflow cluster_pentanal Synthesis of 5-(adamantan-1-yl-methoxy)-pentanal cluster_dnj Preparation of 1-Deoxynojirimycin (DNJ) Pentanediol 1,5-Pentanediol Step1 Protection Pentanediol->Step1 Step2 Alkylation with Adamantane Methanol Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Oxidation Step3->Step4 Pentanal 5-(adamantan-1-yl-methoxy)-pentanal Step4->Pentanal Reductive_Amination Reductive Amination Pentanal->Reductive_Amination Glucose D-Glucose Multi-step\nConversion Multi-step Conversion Glucose->Multi-step\nConversion DNJ 1-Deoxynojirimycin (DNJ) DNJ->Reductive_Amination Multi-step\nConversion->DNJ AMP_DNJ_Final AMP-DNJ Reductive_Amination->AMP_DNJ_Final

Caption: Synthetic Workflow for AMP-DNJ.

Detailed Protocol:

A detailed, multi-kilogram scale synthesis has been described in the literature. The key steps involve:

  • Synthesis of 5-(adamantan-1-yl-methoxy)-pentanal: This intermediate is prepared from 1,5-pentanediol in a five-step sequence involving protection, alkylation with 1-adamantanemethanol, deprotection, and oxidation.

  • Preparation of protected 1-deoxynojirimycin: This is typically achieved from 2,3,4,6-tetra-O-benzyl-D-glucopyranose through a sequence of hemiacetal reduction, Swern oxidation, and double reductive amination.

  • Reductive Amination: The protected 1-deoxynojirimycin and 5-(adamantan-1-yl-methoxy)-pentanal are coupled via reductive amination.

  • Deprotection and Salt Formation: The protecting groups are removed, and the final product is often isolated as a stable salt, such as the methanesulfonic acid salt.

For a comprehensive, step-by-step laboratory-scale synthesis, refer to Overkleeft et al. (1998) and for a large-scale synthesis, refer to Wennekes et al. (2008).

Glucosylceramide Synthase (GCS) Activity Assay (In Vitro)

This assay measures the activity of GCS by quantifying the formation of a fluorescently labeled glucosylceramide product.

Materials:

  • Cell lysates or purified GCS enzyme

  • NBD-C6-ceramide (fluorescent substrate)

  • UDP-glucose

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl, 5 mM MgCl2, and 1 mM DTT)

  • AMP-DNJ (or other inhibitors)

  • Chloroform/methanol (2:1, v/v)

  • High-performance thin-layer chromatography (HPTLC) plates

  • Fluorescence scanner

Procedure:

  • Prepare the reaction mixture containing the assay buffer, UDP-glucose, and the cell lysate or purified enzyme.

  • Add varying concentrations of AMP-DNJ or vehicle control to the reaction mixture and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding NBD-C6-ceramide.

  • Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding chloroform/methanol (2:1, v/v) to extract the lipids.

  • Separate the fluorescent product (NBD-C6-glucosylceramide) from the substrate (NBD-C6-ceramide) using HPTLC.

  • Visualize and quantify the fluorescent spots using a fluorescence scanner.

  • Calculate the GCS activity as the amount of product formed per unit time and protein concentration. The IC50 value for AMP-DNJ can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Non-lysosomal β-glucosidase 2 (GBA2) Activity Assay (In Vitro)

This assay measures GBA2 activity using a fluorogenic substrate.

Materials:

  • Cell lysates or purified GBA2 enzyme

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • Assay buffer (e.g., 0.1 M citrate/phosphate buffer, pH 5.8)

  • AMP-DNJ (or other inhibitors)

  • Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

  • Fluorometer

Procedure:

  • Prepare the reaction mixture containing the assay buffer and the cell lysate or purified enzyme.

  • Add varying concentrations of AMP-DNJ or vehicle control to the reaction mixture and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 4-MUG.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (e.g., excitation at 365 nm and emission at 445 nm).

  • Calculate the GBA2 activity based on a standard curve of 4-methylumbelliferone. The IC50 value for AMP-DNJ can be determined as described for the GCS assay.

In Vivo Efficacy Study in a Mouse Model of Colitis

This protocol provides a general framework for evaluating the in vivo efficacy of AMP-DNJ in a chemically induced model of colitis.

Materials:

  • Mice (e.g., C57BL/6)

  • Dextran sulfate sodium (DSS)

  • AMP-DNJ

  • Vehicle for AMP-DNJ (e.g., sterile saline)

  • Equipment for animal monitoring (body weight, stool consistency, rectal bleeding)

  • Histology equipment and reagents

Procedure:

  • Induce colitis in mice by administering DSS in their drinking water for a defined period (e.g., 5-7 days).

  • Administer AMP-DNJ or vehicle to the mice daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) starting from the day of DSS administration or as a therapeutic intervention.

  • Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding, to calculate a disease activity index (DAI).

  • At the end of the study, sacrifice the mice and collect the colon for macroscopic and microscopic evaluation.

  • Measure the colon length as an indicator of inflammation.

  • Perform histological analysis of colon sections to assess the degree of inflammation, ulceration, and tissue damage.

  • Compare the DAI, colon length, and histological scores between the AMP-DNJ-treated and vehicle-treated groups to determine the efficacy of the compound.

Conclusion

AMP-DNJ is a valuable pharmacological tool for studying the role of glycosphingolipid metabolism in health and disease. Its potent and selective inhibition of GCS and GBA2 makes it a lead compound for the development of therapeutics for a range of disorders, including lysosomal storage diseases and inflammatory conditions. The detailed information and protocols provided in this guide are intended to support further research and development efforts with this promising molecule.

References

The Dawn of Iminosugar Therapeutics: An In-Depth Technical Guide to Early Research on AMP-Deoxynojirimycin and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on AMP-deoxynojirimycin (AMP-DNM) and the broader class of iminosugars, molecules that have paved the way for novel therapeutic strategies against a range of diseases. This document provides a comprehensive overview of their mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the critical biological pathways they modulate.

Introduction to Iminosugars and this compound

Iminosugars are carbohydrate analogues in which the endocyclic oxygen atom is replaced by a nitrogen atom.[1][2] This structural modification confers a positive charge at physiological pH, allowing them to mimic the oxocarbenium-ion-like transition state of glycosidase-catalyzed reactions, thereby acting as potent and specific inhibitors of these enzymes.[3] Early research on naturally occurring iminosugars like 1-deoxynojirimycin (DNJ), first isolated from mulberry leaves, revealed their potential as alpha-glucosidase inhibitors.[2]

Subsequent synthetic efforts focused on N-alkylation of the deoxynojirimycin scaffold, leading to compounds with altered potency and target specificity. A significant breakthrough in this area was the development of N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin, commonly known as AMP-DNM. This hydrophobic derivative of DNJ demonstrated highly potent and specific inhibition of non-lysosomal glucosylceramidase and glucosylceramide synthase, opening new avenues for therapeutic intervention in glycolipid storage disorders and other metabolic diseases.

Quantitative Inhibition Data

The inhibitory potency of AMP-DNM and related iminosugars has been quantified against various target enzymes. The following tables summarize key inhibition constants (IC₅₀ and Kᵢ values) from early research, providing a comparative overview of their activity.

CompoundTarget EnzymeSourceIC₅₀KᵢReference(s)
AMP-DNM Non-lysosomal GlucosylceramidaseHuman~1 nM-[4]
AMP-DNM Glucosylceramide Synthase (GCS)Mouse RAW cells200 nM-[5]
N-butyldeoxynojirimycin (NB-DNJ) α-glucosidaseYeast--[6]
Compound 43 (N-alkyl-DNJ derivative) α-glucosidaseYeast30.0 ± 0.6 µM10 µM[6][7]
Acarbose (Reference) α-glucosidaseYeast822.0 ± 1.5 µM-[6][7]

Table 1: Inhibitory activity of AMP-DNM and related compounds against key target enzymes.

Core Experimental Protocols

The following sections detail the methodologies employed in the foundational research of AMP-DNM and related iminosugars.

Synthesis of N-(5-adamantane-1-yl-methoxy-pentyl)-1-deoxynojirimycin (AMP-DNM)

A large-scale synthesis of AMP-DNM has been developed, enabling the production of kilogram quantities of the inhibitor. The general synthetic strategy involves the separate synthesis of two key building blocks: 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin and 5-(adamantan-1-yl-methoxy)-pentanal.[4][8]

Key Steps:

  • Synthesis of 5-(adamantan-1-yl-methoxy)-pentanal: This aldehyde is synthesized from 1,5-pentanediol in a multi-step process.[4]

  • Synthesis of Protected 1-deoxynojirimycin: 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin is prepared from 2,3,4,5-tetra-O-benzyl-d-glucopyranose through a sequence of hemiacetal reduction, Swern oxidation, and double reductive amination.[4]

  • Reductive Amination: The two building blocks are coupled via reductive amination to produce the benzyl-protected penultimate product.[4]

  • Deprotection and Salt Formation: The final step involves the hydrogenolysis of the benzyl protecting groups and crystallization of the final product as a methanesulfonic acid salt to yield AMP-DNM with high purity.[4]

Enzyme Inhibition Assays

This assay is widely used to screen for and characterize inhibitors of α-glucosidase.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic cleavage by α-glucosidase. The absorbance of the resulting p-nitrophenoxide is measured spectrophotometrically at 405 nm.

Protocol Outline:

  • Enzyme and Inhibitor Incubation: A solution of α-glucosidase (from Saccharomyces cerevisiae) is pre-incubated with various concentrations of the iminosugar inhibitor in a suitable buffer (e.g., phosphate buffer, pH 6.8) at 37°C.

  • Substrate Addition: The reaction is initiated by adding a solution of pNPG.

  • Reaction Termination: After a defined incubation period, the reaction is stopped by adding a basic solution (e.g., sodium carbonate), which also serves to develop the color of the p-nitrophenoxide.

  • Absorbance Measurement: The absorbance is read at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kinetic parameters like the inhibition constant (Kᵢ) can be determined using Lineweaver-Burk plots.[6][7]

This assay is used to determine the inhibitory activity of compounds against the non-lysosomal form of glucosylceramidase.

Principle: The assay utilizes a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which upon cleavage by glucosylceramidase, releases the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence is measured to quantify enzyme activity.

Protocol Outline:

  • Cell Lysate Preparation: Cell lysates (e.g., from HEK293T cells overexpressing the enzyme) are prepared in an appropriate buffer.

  • Inhibitor Pre-incubation: The cell lysate is pre-incubated with the test compound (e.g., AMP-DNM) for a specified time at 37°C.

  • Substrate Addition: The reaction is started by the addition of the 4-MUG substrate.

  • Fluorescence Measurement: The fluorescence of the released 4-MU is measured at an excitation wavelength of ~360 nm and an emission wavelength of ~445 nm.

  • Data Analysis: IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration.[2]

This assay measures the activity of GCS, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.

Principle: The assay typically uses a fluorescently labeled or radiolabeled ceramide analogue as a substrate. The product, glucosylceramide, is then separated from the unreacted substrate and quantified.

Protocol Outline (using a fluorescent substrate):

  • Microsome Preparation: Microsomal fractions containing GCS are isolated from cultured cells or tissues.

  • Reaction Mixture: The reaction is carried out in a buffer containing the microsomal preparation, a fluorescent ceramide analogue (e.g., C6-NBD-ceramide), and UDP-glucose.

  • Inhibitor Addition: Test compounds are added to the reaction mixture to assess their inhibitory effect.

  • Lipid Extraction: After incubation, the reaction is stopped, and lipids are extracted.

  • Quantification: The fluorescent glucosylceramide product is separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified using a fluorescence detector.[9][10][11]

Antiviral Assays

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Principle: A monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The formation of plaques (localized areas of cell death caused by viral replication) is then visualized and counted.

Protocol Outline:

  • Cell Seeding: A monolayer of host cells (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus) is prepared in multi-well plates.

  • Virus Infection and Treatment: The cell monolayer is infected with a specific multiplicity of infection (MOI) of the virus. After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the iminosugar.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the untreated control wells.

  • Data Analysis: The EC₅₀ (the effective concentration that reduces the number of plaques by 50%) is calculated.[12][13][14]

Signaling Pathways and Mechanisms of Action

Iminosugars, particularly deoxynojirimycin derivatives, exert their biological effects primarily by inhibiting α-glucosidases located in the endoplasmic reticulum (ER). This inhibition disrupts the proper folding of viral glycoproteins, a critical step in the life cycle of many enveloped viruses.

The Calnexin Cycle and Inhibition by Iminosugars

The calnexin cycle is a key quality control mechanism in the ER that ensures the correct folding of newly synthesized glycoproteins.

Normal Pathway:

  • Glycosylation: A pre-assembled oligosaccharide (Glc₃Man₉GlcNAc₂) is transferred to nascent polypeptide chains.

  • Glucose Trimming: ER α-glucosidase I and II sequentially remove the two outermost glucose residues.

  • Calnexin/Calreticulin Binding: The resulting monoglucosylated glycoprotein binds to the lectin chaperones calnexin (a transmembrane protein) or calreticulin (a soluble protein).

  • Folding and Quality Control: This binding promotes proper folding and prevents aggregation. If the protein is correctly folded, the final glucose residue is removed by α-glucosidase II, and the glycoprotein can exit the ER.

  • Reglucosylation: If the protein is not yet properly folded, it is recognized by UDP-glucose:glycoprotein glucosyltransferase (UGGT), which adds a glucose residue back, allowing it to re-enter the calnexin cycle.[15][16][17]

Inhibition by Iminosugars:

  • Iminosugars like N-butyldeoxynojirimycin act as competitive inhibitors of ER α-glucosidases I and II.

  • This inhibition prevents the trimming of glucose residues from the N-linked glycans of viral glycoproteins.

  • The persistence of triglucosylated or diglucosylated glycans prevents the interaction of the glycoprotein with calnexin and calreticulin.

  • This disruption leads to misfolding of the viral glycoproteins, which are then often retained in the ER and targeted for degradation through the ER-associated degradation (ERAD) pathway.

  • Consequently, the assembly and release of infectious viral particles are significantly reduced.[3][16]

Calnexin_Cycle_Inhibition Inhibition of the Calnexin Cycle by Iminosugars cluster_ER Endoplasmic Reticulum Lumen cluster_Inhibitor Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Removes 1st Glucose Monoglucosylated_Glycoprotein Monoglucosylated Glycoprotein Glucosidase_II->Monoglucosylated_Glycoprotein Removes 2nd Glucose Correctly_Folded Correctly Folded Glycoprotein Glucosidase_II->Correctly_Folded Removes 3rd Glucose (if correctly folded) Calnexin_Calreticulin Calnexin / Calreticulin (Chaperones) Monoglucosylated_Glycoprotein->Calnexin_Calreticulin Binds to Calnexin_Calreticulin->Glucosidase_II Promotes Folding Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Glycoprotein Dissociates from Golgi Exit to Golgi Correctly_Folded->Golgi UGGT UGGT Misfolded_Glycoprotein->UGGT Recognized by ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD UGGT->Monoglucosylated_Glycoprotein Reglucosylates Iminosugar Iminosugar (e.g., NB-DNJ) Iminosugar->Glucosidase_I Inhibits Iminosugar->Glucosidase_II Inhibits

Caption: Inhibition of the Calnexin Cycle by Iminosugars.

Inhibition of Glycosphingolipid Biosynthesis

AMP-DNM and other N-alkylated deoxynojirimycin derivatives with long hydrophobic side chains are potent inhibitors of glucosylceramide synthase (GCS).

Pathway and Inhibition:

  • Ceramide Synthesis: Ceramide is synthesized in the ER.

  • Glucosylation: GCS, located on the cytosolic face of the Golgi apparatus, catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.

  • Glycosphingolipid Synthesis: Glucosylceramide is the precursor for the synthesis of a wide variety of complex glycosphingolipids.

  • Inhibition: AMP-DNM competitively inhibits GCS, thereby blocking the synthesis of glucosylceramide and all downstream glycosphingolipids. This "substrate reduction therapy" approach is the basis for the treatment of certain lysosomal storage diseases like Gaucher disease, where the accumulation of glucosylceramide is pathogenic.[18]

GCS_Inhibition Inhibition of Glycosphingolipid Biosynthesis Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Further Glycosylation AMP_DNM AMP-DNM AMP_DNM->GCS Inhibits

Caption: Inhibition of Glycosphingolipid Biosynthesis by AMP-DNM.

Conclusion

The early research on this compound and related iminosugars laid the critical groundwork for the development of a new class of therapeutics. By elucidating their mechanisms of action as potent and specific inhibitors of key glycosidases, these pioneering studies opened the door to novel treatments for viral infections, lysosomal storage disorders, and other metabolic diseases. The quantitative data, detailed experimental protocols, and understanding of the affected biological pathways presented in this guide highlight the significant contributions of this foundational research to modern drug discovery and development.

References

Investigating Lysosomal Storage Disorders with AMP-DNJ: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin (AMP-DNJ) as a tool for investigating lysosomal storage disorders (LSDs). AMP-DNJ, a hydrophobic derivative of deoxynojirimycin, is a potent and selective inhibitor of the non-lysosomal glucosylceramidase (GBA2) and also exhibits activity towards other key enzymes in glycosphingolipid metabolism.[1][2] Its utility spans from basic research into the pathophysiology of LSDs to the development of novel therapeutic strategies.

Quantitative Data on AMP-DNJ and Related Compounds

The efficacy and selectivity of AMP-DNJ and its analogs are critical for their application in research. The following tables summarize key quantitative data on their inhibitory activities against target and off-target enzymes.

CompoundTarget EnzymeIC50 / KiNotesReference(s)
AMP-DNJGBA2 (non-lysosomal β-glucosidase)IC50: ~1.0 nMHighly potent and selective inhibitor.[3]
AMP-DNJGBA1 (lysosomal β-glucosidase)Ki: <<14 nMAlso shows potent inhibition of the lysosomal enzyme.[3][4]
AMP-DNJGlucosylceramide Synthase (GCS)IC50: 25 nMPotent inhibitor of the enzyme responsible for glucosylceramide synthesis.
N-butyl-deoxynojirimycin (NB-DNJ)GBA1IC50: 74 µMA well-studied iminosugar with chaperone and inhibitory properties.[3]
N-butyl-deoxynojirimycin (NB-DNJ)GlucosyltransferaseIC50: 32 µM (rat recombinant)Inhibits the initial step of glycosphingolipid biosynthesis.[5]
N-nonyl-DNJ (NN-DNJ)GBA1-Used as a pharmacological chaperone for Gaucher disease.[6][7]
α-1-C-octyl-DNJ (CO-DNJ)GBA1-Showed 460-fold stronger in vitro inhibitory activity than DNJ.[6][7]

Table 1: Inhibitory Activity of AMP-DNJ and Related Iminosugars. This table provides a comparative overview of the inhibitory concentrations of various deoxynojirimycin derivatives against key enzymes in glycosphingolipid metabolism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments investigating LSDs with AMP-DNJ. This section provides protocols for key assays.

Glucosylceramidase Activity Assay

This assay is used to measure the activity of β-glucosidases, such as GBA1 and GBA2, using a fluorogenic substrate.

Materials:

  • Cell lysates or purified enzyme

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (5 mM in water or 0.2 M sodium citrate-phosphate buffer, pH 5.0)[8]

  • 0.2 M Sodium citrate-phosphate buffer (pH 5.5-6.0 for GBA2)[9]

  • Stop solution (e.g., 0.5 M Na2CO3/NaHCO3 buffer, pH 10.7)

  • Fluorometer (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

  • Prepare cell lysates from patient-derived fibroblasts or other relevant cell models.

  • In a 96-well plate, add 10-20 µL of cell lysate to each well.

  • To differentiate between GBA1 and GBA2 activity, specific inhibitors can be used. For GBA2 activity, pre-incubate the lysate with conduritol B epoxide (CBE) to inhibit GBA1.[9] To specifically measure GBA1 in the presence of GBA2, AMP-DNJ can be used to inhibit GBA2.[2]

  • Initiate the reaction by adding 50 µL of the 4-MUG substrate solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 100 µL of the stop solution.

  • Measure the fluorescence using a fluorometer.

  • Calculate enzyme activity based on a standard curve generated with 4-methylumbelliferone.

Western Blot Analysis of Acid α-Glucosidase (GAA)

This protocol is used to assess the protein levels and processing of GAA in cells, which is relevant for Pompe disease research.

Materials:

  • Patient-derived fibroblasts or other cell lines

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GAA

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture patient-derived fibroblasts with and without AMP-DNJ treatment.

  • Lyse the cells and quantify the total protein concentration.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE. The precursor form of GAA is approximately 110 kDa, with mature forms at 76 and 70 kDa.[10][11]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GAA antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system to visualize the different forms of the GAA protein.

Culturing Patient-Derived Fibroblasts

Patient-derived fibroblasts are a crucial cellular model for studying LSDs.

Materials:

  • Skin biopsy from a patient

  • Culture medium (e.g., DMEM with 10-20% FBS and antibiotics)[1]

  • Tissue culture flasks or plates

  • Trypsin-EDTA

Procedure:

  • Obtain a skin biopsy under sterile conditions.

  • Mince the tissue into small pieces and place them in a culture flask with a small amount of medium to allow adherence.

  • Once the tissue pieces have attached, add more culture medium.

  • Incubate at 37°C in a 5% CO2 incubator.

  • Fibroblasts will migrate out from the tissue explants.

  • Once the culture is confluent, subculture the cells using trypsin-EDTA.

  • Cells can then be used for various experiments, including treatment with AMP-DNJ to assess its effects on enzyme activity, protein expression, and substrate levels.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in LSDs and the points of intervention for compounds like AMP-DNJ is essential for a comprehensive understanding.

cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome Mutant Enzyme\n(Misfolded) Mutant Enzyme (Misfolded) ERAD ER-Associated Degradation Correctly Folded\nEnzyme Correctly Folded Enzyme AMP_DNJ AMP-DNJ (Pharmacological Chaperone) MisfoldedEnzyme MisfoldedEnzyme AMP_DNJ->MisfoldedEnzyme Binds & Stabilizes MisfoldedEnzyme->ERAD Default Pathway FoldedEnzyme FoldedEnzyme MisfoldedEnzyme->FoldedEnzyme Facilitates Folding LysEnzyme LysEnzyme FoldedEnzyme->LysEnzyme Trafficking Lysosomal Enzyme Lysosomal Enzyme Substrate Substrate Substrate Accumulation Substrate Accumulation Substrate->Substrate Accumulation Insufficient Degradation Cellular Dysfunction Cellular Dysfunction Substrate Accumulation->Cellular Dysfunction LysEnzyme->Substrate Degradation caption AMP-DNJ as a Pharmacological Chaperone.

Caption: AMP-DNJ as a Pharmacological Chaperone.

Ceramide Ceramide GCS GCS Ceramide->GCS Glucosylceramide Synthase\n(GCS) Glucosylceramide Synthase (GCS) Glucosylceramide Glucosylceramide Complex Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Complex Glycosphingolipids Lysosome Lysosome Complex Glycosphingolipids->Lysosome Turnover AMP_DNJ_SRT AMP-DNJ (Substrate Reduction) AMP_DNJ_SRT->GCS Inhibition Substrate Accumulation\n(Reduced) Substrate Accumulation (Reduced) Lysosome->Substrate Accumulation\n(Reduced) Leads to GCS->Glucosylceramide Synthesis caption Substrate Reduction Therapy with AMP-DNJ. Patient Biopsy Patient Biopsy Fibroblast Culture Fibroblast Culture Patient Biopsy->Fibroblast Culture AMP-DNJ Treatment AMP-DNJ Treatment Fibroblast Culture->AMP-DNJ Treatment Enzyme Activity Assay Enzyme Activity Assay AMP-DNJ Treatment->Enzyme Activity Assay Western Blot Western Blot AMP-DNJ Treatment->Western Blot Substrate Analysis Substrate Analysis AMP-DNJ Treatment->Substrate Analysis Data Analysis Data Analysis Enzyme Activity Assay->Data Analysis Western Blot->Data Analysis Substrate Analysis->Data Analysis caption Experimental Workflow for AMP-DNJ Evaluation. Substrate Accumulation Substrate Accumulation Lysosomal Dysfunction Lysosomal Dysfunction Substrate Accumulation->Lysosomal Dysfunction Autophagy Impairment Autophagy Impairment Lysosomal Dysfunction->Autophagy Impairment Inflammation Inflammation Lysosomal Dysfunction->Inflammation Calcium Homeostasis\nDysregulation Calcium Homeostasis Dysregulation Lysosomal Dysfunction->Calcium Homeostasis\nDysregulation Cellular Stress & Apoptosis Cellular Stress & Apoptosis Autophagy Impairment->Cellular Stress & Apoptosis Inflammation->Cellular Stress & Apoptosis Calcium Homeostasis\nDysregulation->Cellular Stress & Apoptosis AMP_DNJ_Intervention AMP-DNJ (Reduces Substrate) AMP_DNJ_Intervention->Substrate Accumulation Alleviates caption Downstream Cellular Consequences of LSDs.

References

Methodological & Application

Application Note: Enzymatic Assay for GBA2 Activity using AMP-DNJ

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glucosylceramidase beta 2 (GBA2) is a non-lysosomal enzyme that plays a crucial role in cellular sphingolipid metabolism by catalyzing the hydrolysis of glucosylceramide (GlcCer) into glucose and ceramide.[1][2] Unlike the lysosomal glucocerebrosidase (GBA1), GBA2 is associated with the endoplasmic reticulum and Golgi apparatus.[3][4] Dysregulation of GBA2 activity has been implicated in various pathological conditions, including certain neurological disorders like hereditary spastic paraplegia and cerebellar ataxia.[1][2] Therefore, accurate and specific measurement of GBA2 enzymatic activity is essential for basic research and drug development.

This application note describes a robust and specific enzymatic assay for determining GBA2 activity in cell lysates and tissue homogenates using the artificial fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4MU-β-D-Glc) and the highly potent and selective GBA2 inhibitor, N-((5-adamantane-1-yl-methoxy)pentyl)-deoxynojirimycin (AMP-DNJ).

Principle of the Assay

The assay is based on the enzymatic cleavage of the non-fluorescent substrate 4MU-β-D-Glc by β-glucosidases, including GBA2, to produce the highly fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU production is directly proportional to the enzyme activity and can be quantified using a fluorescence plate reader.

To specifically measure GBA2 activity, it is crucial to differentiate it from the activity of other endogenous β-glucosidases, primarily the lysosomal GBA1. This is achieved through a combination of optimized assay conditions (pH) and the use of specific inhibitors. GBA2 exhibits optimal activity at a pH of 5.5-6.0, whereas GBA1 is most active in the acidic environment of the lysosome (pH 4.0-4.5).[2]

AMP-DNJ is a hydrophobic deoxynojirimycin derivative that acts as a potent and selective inhibitor of GBA2.[5][6] By comparing the β-glucosidase activity in the presence and absence of AMP-DNJ, the specific contribution of GBA2 can be accurately determined.

Data Presentation

The following tables summarize the inhibitory characteristics of various compounds on GBA1 and GBA2, providing a rationale for the selection of specific inhibitors in the assay.

Table 1: Inhibitor Specificity for GBA1 and GBA2

CompoundTarget Enzyme(s)Typical IC50 / KiReference
AMP-DNJGBA2~1 nM (IC50)[7][8]
NB-DNJ (Miglustat)GBA2 > GBA1150-300 nM (IC50 for GBA2)[7]
NB-DGJGBA2Selective inhibitor[9]
Conduritol B Epoxide (CBE)GBA1 (and GBA2)Potent irreversible inhibitor of GBA1[9]

Note: IC50 and Ki values can vary depending on assay conditions.

Experimental Protocols

Materials and Reagents
  • Cells or tissues of interest

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail

  • McIlvaine Buffer (Citrate-Phosphate Buffer): Prepare solutions of 0.1 M citric acid and 0.2 M dibasic sodium phosphate and mix to achieve the desired pH (e.g., pH 5.8 for GBA2 assay).

  • 4-methylumbelliferyl-β-D-glucopyranoside (4MU-β-D-Glc) stock solution (e.g., 10 mM in DMSO)

  • AMP-DNJ stock solution (e.g., 1 mM in DMSO)

  • 4-methylumbelliferone (4-MU) standard solution (for calibration curve)

  • Stop Solution: 0.5 M Glycine-NaOH (pH 10.4)

  • 96-well black, clear-bottom assay plates

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)

Protocol 1: Preparation of Cell Lysates or Tissue Homogenates
  • Cell Culture: Culture cells to the desired confluency.

  • Harvesting: Aspirate the culture medium and wash the cells with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the cells.

  • Incubation: Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Storage: Use the lysate immediately or store at -80°C.

  • For Tissues: Homogenize the tissue in ice-cold Lysis Buffer using a dounce or mechanical homogenizer, then proceed with centrifugation as described above.

Protocol 2: GBA2 Activity Assay
  • Prepare Assay Mix: On the day of the experiment, prepare the assay mix in McIlvaine Buffer (pH 5.8). For each reaction, you will need:

    • McIlvaine Buffer (pH 5.8)

    • 4MU-β-D-Glc (final concentration of 1.67 mM is commonly used).[10]

  • Set up Assay Plate:

    • Blank: Add Lysis Buffer without lysate.

    • Total β-glucosidase activity: Add cell lysate (5-10 µg of total protein).[10]

    • Non-GBA2 activity: Add cell lysate pre-incubated with AMP-DNJ (a final concentration of 1 µM is generally sufficient for complete inhibition).

  • Pre-incubation with Inhibitor: To the wells designated for non-GBA2 activity, add the cell lysate and AMP-DNJ. Incubate for 15-30 minutes at room temperature.

  • Initiate Reaction: Add the assay mix containing 4MU-β-D-Glc to all wells to start the enzymatic reaction. The final volume in each well should be consistent.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the activity level in the samples.

  • Stop Reaction: Stop the reaction by adding an equal volume of Stop Solution to each well.

  • Fluorescence Measurement: Read the fluorescence of the produced 4-MU on a fluorescence plate reader with excitation at ~365 nm and emission at ~445 nm.

  • Data Analysis:

    • Subtract the blank fluorescence value from all other readings.

    • Calculate the GBA2 activity by subtracting the fluorescence of the AMP-DNJ-inhibited sample from the total β-glucosidase activity.

    • Use a 4-MU standard curve to convert the fluorescence units into the amount of product formed (nmol).

    • Express the GBA2 activity as nmol of 4-MU produced per hour per mg of protein (nmol/h/mg).

Mandatory Visualizations

GBA2_Signaling_Pathway GlcCer Glucosylceramide (GlcCer) GBA2 GBA2 GlcCer->GBA2 Glucose Glucose GBA2->Glucose Ceramide Ceramide GBA2->Ceramide Signaling Downstream Signaling (e.g., Apoptosis, Proliferation) Ceramide->Signaling

Caption: GBA2 catalyzes the hydrolysis of GlcCer to glucose and ceramide.

GBA2_Assay_Workflow start Start prep_lysate Prepare Cell/Tissue Lysate start->prep_lysate protein_quant Protein Quantification prep_lysate->protein_quant setup_plate Set up Assay Plate (Blank, Total, +AMP-DNJ) protein_quant->setup_plate pre_incubate Pre-incubate with AMP-DNJ setup_plate->pre_incubate for non-GBA2 wells add_substrate Add 4MU-β-D-Glc Substrate setup_plate->add_substrate for other wells pre_incubate->add_substrate incubate_37 Incubate at 37°C add_substrate->incubate_37 stop_reaction Stop Reaction incubate_37->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence analyze_data Data Analysis read_fluorescence->analyze_data end End analyze_data->end

References

Application Note: Quantification of AMP-Deoxynojirimycin (AMP-DNM) using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMP-Deoxynojirimycin (AMP-DNM) is a potent inhibitor of the non-lysosomal glucosylceramidase (GBA2) and glucosylceramide synthase, making it a valuable tool in the study of glycosphingolipid metabolism and related diseases.[1][2] Accurate quantification of AMP-DNM in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This application note provides a detailed protocol for the quantification of AMP-DNM using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection. The described methodology is adapted from established methods for the analysis of the related compound 1-Deoxynojirimycin (DNJ).[3][4][5]

Principle

Due to the lack of a strong chromophore, direct UV detection of AMP-DNM is challenging. This protocol utilizes a pre-column derivatization step with 9-fluorenylmethyl chloroformate (FMOC-Cl) to introduce a fluorescent tag to the AMP-DNM molecule. The derivatized analyte is then separated by reverse-phase HPLC and quantified using a fluorescence detector. This method offers high sensitivity and selectivity for the analysis of iminosugars like AMP-DNM.[3][4]

Experimental Protocols

Materials and Reagents
  • This compound (AMP-DNM) standard (≥97% purity)[2]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Acetonitrile (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Potassium borate buffer (0.4 M, pH 8.5)

  • Glycine (0.1 M)

  • Hydrochloric acid (0.05 M)

  • Milli-Q water or equivalent

  • Syringe filters (0.22 µm or 0.45 µm, nylon)[5]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • Fluorescence detector (FLD)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Water bath or incubator

Preparation of Solutions
  • Mobile Phase: Prepare a 1:1 (v/v) mixture of acetonitrile and 0.1% aqueous acetic acid.[3][4] Filter through a 0.45 µm membrane filter and degas before use.

  • AMP-DNM Stock Solution (1 mg/mL): Accurately weigh 10 mg of AMP-DNM standard and dissolve it in 10 mL of Milli-Q water. Store at 4°C.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Milli-Q water to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • FMOC-Cl Solution (5 mM): Dissolve an appropriate amount of FMOC-Cl in acetonitrile. Prepare this solution fresh daily.[5]

  • Potassium Borate Buffer (0.4 M, pH 8.5): Prepare a 0.4 M solution of potassium borate and adjust the pH to 8.5 with boric acid or potassium hydroxide.

  • Glycine Solution (0.1 M): Dissolve an appropriate amount of glycine in Milli-Q water.

Sample Preparation

The following is a general procedure for sample extraction from a biological matrix (e.g., cell lysate, tissue homogenate). The protocol may need optimization depending on the specific sample type.

  • Extraction: To 100 mg of sample, add 1 mL of 0.05 M HCl.[4]

  • Sonication: Sonicate the mixture for 30 minutes.[4]

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 20 minutes.[4]

  • Collection: Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.[5]

Derivatization Procedure
  • In a microcentrifuge tube, mix 10 µL of the standard solution or sample extract with 10 µL of 0.4 M potassium borate buffer (pH 8.5).[5]

  • Add 20 µL of 5 mM FMOC-Cl solution in acetonitrile.[5]

  • Vortex the mixture for 30 seconds.[5]

  • Incubate the reaction mixture at 25°C for 20-30 minutes in a water bath.[4][5]

  • To stop the reaction, add 10 µL of 0.1 M glycine solution.[5]

  • Dilute the mixture with 950 µL of 0.1% aqueous acetic acid to stabilize the derivatized product (AMP-DNM-FMOC).[5]

  • The derivatized sample is now ready for HPLC analysis.

HPLC Conditions
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Acetonitrile: 0.1% Acetic Acid (50:50, v/v).[4]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 25-26°C.[3][4]

  • Injection Volume: 10 µL.[4][5]

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 254 nm.[4]

    • Emission Wavelength: 322 nm.[4]

Data Presentation

The quantitative performance of the method is expected to be similar to that reported for the analogous compound, 1-Deoxynojirimycin. The following table summarizes typical performance characteristics.

ParameterReported ValueReference
Linearity Range0.3 - 30 µg/mL[3]
Correlation Coefficient (r²)> 0.998[3]
Limit of Detection (LOD)1.07 ng/mL[3]
Limit of Quantification (LOQ)3.27 ng/mL[3]
Recovery~102.5%[3]
Intraday Precision (RSD%)< 7.3%[3]
Interday Precision (RSD%)< 7.3%[3]

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing sample Biological Sample extraction Extraction with 0.05 M HCl sample->extraction sonication Sonication extraction->sonication centrifugation Centrifugation sonication->centrifugation filtration Filtration centrifugation->filtration add_buffer Add Borate Buffer filtration->add_buffer add_fmoc Add FMOC-Cl add_buffer->add_fmoc vortex Vortex add_fmoc->vortex incubate Incubate vortex->incubate stop_reaction Add Glycine incubate->stop_reaction dilute Dilute stop_reaction->dilute hplc HPLC Separation (C18 Column) dilute->hplc detection Fluorescence Detection (Ex: 254 nm, Em: 322 nm) hplc->detection quantification Quantification (Standard Curve) detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for AMP-DNM quantification.

Signaling Pathway Context

AMP-DNM is an inhibitor of GBA2, which plays a role in glycosphingolipid metabolism. The simplified diagram below illustrates the inhibition of glucosylceramide synthesis.

signaling_pathway Cer Ceramide GCS Glucosylceramide Synthase Cer->GCS GlcCer Glucosylceramide Complex_GSL Complex Glycosphingolipids GlcCer->Complex_GSL GBA2 GBA2 (Non-lysosomal) GlcCer->GBA2 Hydrolysis GCS->GlcCer GBA2->Cer AMP_DNM AMP-DNM AMP_DNM->GBA2

Caption: Inhibition of GBA2 by AMP-DNM.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using HPLC with fluorescence detection after pre-column derivatization with FMOC-Cl. The method is sensitive, specific, and suitable for the analysis of AMP-DNM in various research applications. The provided workflows and diagrams offer a clear guide for researchers and scientists involved in the study of this potent iminosugar.

References

Application Notes and Protocols: Measuring Glucosylceramide Synthase (GCS) Inhibition with AMP-DNJ

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glucosylceramide synthase (GCS, UGCG) is a pivotal enzyme in glycosphingolipid (GSL) metabolism. It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). This is the initial and rate-limiting step in the synthesis of over 300 different GSLs, which are integral components of cellular membranes involved in critical processes like cell signaling, adhesion, and proliferation.[1][2][3] Dysregulation of GCS and accumulation of GlcCer are implicated in various diseases, including Gaucher disease, diabetes, and cancer, making GCS a significant therapeutic target.[1][3][4][5][6]

N-(5'-adamantane-1'-yl-methoxy)-pentyl-1-deoxynojirimycin (AMP-DNJ), a hydrophobic N-alkylated deoxynojirimycin derivative, is a potent inhibitor of GCS.[7][8][9] These application notes provide detailed protocols for measuring the inhibition of GCS activity using AMP-DNJ, offering a valuable tool for researchers in drug development and cellular biology.

Glucosylceramide Synthesis and Inhibition by AMP-DNJ

The synthesis of complex glycosphingolipids begins with the formation of glucosylceramide from ceramide, a reaction catalyzed by GCS. AMP-DNJ specifically inhibits this step, thereby preventing the downstream synthesis of various GSLs.

GCS_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer UDP Complex_GSLs Complex Glycosphingolipids (e.g., Lactosylceramide, Gangliosides) GlcCer->Complex_GSLs Further Glycosylation AMP_DNJ AMP-DNJ AMP_DNJ->GCS Inhibits

Caption: Glucosylceramide synthesis pathway and its inhibition by AMP-DNJ.

Quantitative Data: Inhibitory Potency of AMP-DNJ

AMP-DNJ is a highly potent inhibitor of GCS and also affects other related enzymes, particularly the non-lysosomal glucosylceramidase (GBA2). Its specificity is concentration-dependent.

Enzyme TargetInhibitorIC50 ValueCell Type / ConditionReference
Glucosylceramide Synthase (GCS) AMP-DNJ25 nMIntact cells (melanoma, macrophages)[9]
AMP-DNJ150 - 220 nMVarious cell types[7]
AMP-DNJ0.2 µM (200 nM)Mouse RAW cells[10]
Non-lysosomal Glucosylceramidase (GBA2) AMP-DNJ~1 nMIntact cells[7]
AMP-DNJ~0.3 nMIn vitro[8][9]
Lysosomal Glucocerebrosidase (GBA1) AMP-DNJSignificant inhibition only at >1 µMIn vitro[7]
ER α-glucosidases AMP-DNJSignificant inhibition only at >0.2 mMIn vitro[9]

Note: IC50 values can vary depending on the cell type, substrate concentration, and specific assay conditions.

Experimental Protocols

A common method to assess GCS activity in a cellular context involves using a fluorescently labeled ceramide analog, such as NBD C6-ceramide.[2][7] The conversion of this substrate to fluorescent glucosylceramide is then quantified, typically by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][11][12]

Protocol 1: Cell-Based GCS Activity Assay using NBD C6-Ceramide and TLC Analysis

This protocol details the measurement of GCS inhibition by AMP-DNJ in cultured cells.

1. Materials and Reagents

  • Cell line of interest (e.g., SH-SY5Y, 3T3-L1 adipocytes)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • AMP-DNJ stock solution (in DMSO or appropriate solvent)

  • NBD C6-ceramide complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents: Chloroform, Methanol

  • TLC plates (silica gel 60)

  • TLC developing solvent system (e.g., Chloroform:Methanol:Water, 65:25:4, v/v/v)

  • Fluorescence imaging system for TLC plates

2. Experimental Workflow

GCS_Assay_Workflow A 1. Cell Seeding Seed cells in 6-well plates and grow to 80-90% confluency. B 2. Inhibitor Treatment Pre-incubate cells with varying concentrations of AMP-DNJ. A->B C 3. Substrate Addition Incubate cells with NBD C6-ceramide. B->C D 4. Cell Lysis & Lipid Extraction Wash cells with PBS, then extract lipids using Chloroform:Methanol. C->D E 5. TLC Separation Spot extracted lipids onto a TLC plate and develop in a solvent system. D->E F 6. Analysis Visualize fluorescent spots (NBD C6-Ceramide and NBD C6-Glucosylceramide) and quantify. E->F

Caption: Workflow for measuring GCS inhibition in cultured cells.

3. Step-by-Step Procedure

  • Cell Culture:

    • Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere and grow for 24 hours in complete medium.[2][11]

  • Inhibitor Pre-incubation:

    • Prepare serial dilutions of AMP-DNJ in serum-free or low-serum (e.g., 5% FBS) medium. A typical concentration range would be from 1 nM to 10 µM to generate a dose-response curve.

    • Aspirate the complete medium from the cells and replace it with the medium containing the desired concentrations of AMP-DNJ. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a period sufficient to allow inhibitor uptake and enzyme inhibition (e.g., 4 hours at 37°C).[2]

  • Fluorescent Substrate Labeling:

    • Prepare the labeling medium containing NBD C6-ceramide. A final concentration of 5-10 µM NBD C6-ceramide in a low-serum or BSA-containing medium is common.

    • Remove the inhibitor-containing medium and add the NBD C6-ceramide labeling medium to each well.

    • Incubate for 1-2 hours at 37°C to allow for substrate uptake and conversion.[9]

  • Lipid Extraction:

    • Place the plates on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of Chloroform:Methanol (1:2, v/v) to each well to lyse the cells and solubilize lipids. Scrape the cells and collect the mixture into a glass tube.

    • Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation. Vortex thoroughly and centrifuge at low speed (e.g., 1000 x g) for 5 minutes.

    • Carefully collect the lower organic phase, which contains the lipids, into a new tube.

    • Dry the lipid extract under a stream of nitrogen gas.

  • TLC Analysis:

    • Resuspend the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v).

    • Carefully spot the resuspended lipids onto a silica TLC plate. Also, spot standards for NBD C6-ceramide and NBD C6-glucosylceramide.

    • Place the TLC plate in a developing chamber saturated with the developing solvent (e.g., Chloroform:Methanol:Water, 65:25:4).

    • Allow the solvent front to migrate near the top of the plate, then remove the plate and let it air dry completely.

  • Quantification:

    • Visualize the plate using a fluorescence imager (Excitation ~460 nm, Emission ~540 nm for NBD).

    • The upper, more polar spot will be NBD C6-glucosylceramide, and the lower, less polar spot will be the unreacted NBD C6-ceramide substrate.

    • Quantify the fluorescence intensity of the NBD C6-glucosylceramide spot for each sample using densitometry software.

4. Data Analysis

Calculate the percentage of GCS activity for each AMP-DNJ concentration relative to the vehicle control (defined as 100% activity). Plot the percent activity against the logarithm of the AMP-DNJ concentration to generate a dose-response curve and determine the IC50 value.

Conclusion

The provided protocols offer a robust framework for assessing the inhibitory effect of AMP-DNJ on glucosylceramide synthase. By quantifying the reduction in glucosylceramide synthesis, researchers can effectively characterize the potency of GCS inhibitors in various cellular models, aiding in the investigation of glycosphingolipid metabolism and the development of novel therapeutics.

References

Application Notes and Protocols: In Vitro Studies of AMP-Deoxynojirimycin's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMP-Deoxynojirimycin (AMP-DNM), a hydrophobic N-alkylated derivative of deoxynojirimycin (DNJ), is a powerful research tool for studying glycosphingolipid metabolism and glycoprotein processing.[1][2] It acts as a potent and selective inhibitor of several key enzymes involved in these pathways, making it invaluable for elucidating cellular mechanisms related to lysosomal storage disorders, diabetes, and other metabolic diseases.[1][3] These application notes provide a detailed overview of AMP-DNM's in vitro mechanism of action, quantitative data on its inhibitory activity, and comprehensive protocols for key experimental assays.

Mechanism of Action

The primary mechanism of action of AMP-DNM involves the potent inhibition of enzymes crucial for glycolipid and glycoprotein biosynthesis.

  • Inhibition of Glucosylceramidases and Glucosylceramide Synthase: AMP-DNM is a highly potent inhibitor of the non-lysosomal glucosylceramidase (GBA2) and also effectively inhibits glucosylceramide synthase (GCS), the enzyme responsible for the first step in glucosphingolipid biosynthesis.[1][4] Its inhibitory activity against the lysosomal glucocerebrosidase (GBA1) and alpha-glucosidase (GAA) is significantly lower, highlighting its selectivity.[5] This selective inhibition allows for the targeted study of GBA2 and GCS functions in cellular processes.

  • Disruption of N-linked Oligosaccharide Processing: Similar to other deoxynojirimycin analogues, AMP-DNM can inhibit the endoplasmic reticulum (ER) resident enzymes α-glucosidase I and II.[6] These enzymes are critical for the trimming of glucose residues from newly synthesized N-linked glycans on glycoproteins, a crucial step for proper protein folding facilitated by chaperones like calnexin and calreticulin.[6] Inhibition of these glucosidases leads to the accumulation of glucosylated free oligosaccharides and can cause glycoprotein misfolding, potentially leading to their degradation through the ER-associated degradation (ERAD) pathway.[6][7][8]

  • Activation of AMP-Activated Protein Kinase (AMPK): Studies have shown that deoxynojirimycin and its derivatives can activate AMPK.[9][10] This activation can trigger downstream signaling cascades that influence various cellular processes. For instance, in vascular smooth muscle cells, DNJ-mediated AMPK activation was shown to inhibit migration by affecting pathways involving RhoB, FAK, and Akt.[10] In preadipocytes, AMPK activation by DNJ promotes the development of beige adipocytes.[9]

Quantitative Data: Inhibitory Potency of AMP-DNM

The following table summarizes the in vitro inhibitory concentrations (IC50) of AMP-DNM against its primary enzyme targets.

Target EnzymeIC50 ValueCell Line / SystemReference
Non-lysosomal Glucosylceramidase (GBA2)0.3 nMNot specified[1]
Non-lysosomal Glucosylceramidase (GBA2)1.7 nMNot specified[5]
Glucosylceramide Synthase (GCS)25 nMNot specified[1]
Lysosomal Glucocerebrosidase (GBA1)160 nM (0.16 µM)Not specified[5]
Alpha-Glucosidase (GAA)870 nM (0.87 µM)Not specified[5]
Glucosylceramide Synthase (GCS)16,500 nM (16.5 µM)Human A549 cells[4]

Visualized Pathways and Workflows

cluster_GSL Glucosphingolipid (GSL) Synthesis cluster_GSL_Deg Glycolipid Degradation Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Complex GSLs Complex GSLs Glucosylceramide->Complex GSLs Glucosylceramide_deg Glucosylceramide Ceramide_deg Ceramide Glucosylceramide_deg->Ceramide_deg GBA1 (Lysosomal) GBA2 (Non-lysosomal) AMP_DNM AMP-DNM GCS GCS AMP_DNM->GCS Potent Inhibition (IC50 = 25 nM) GBA2 (Non-lysosomal) GBA2 (Non-lysosomal) AMP_DNM->GBA2 (Non-lysosomal) Very Potent Inhibition (IC50 = 0.3-1.7 nM) GBA1 (Lysosomal) GBA1 (Lysosomal) AMP_DNM->GBA1 (Lysosomal) Moderate Inhibition (IC50 = 160 nM)

Caption: Primary enzymatic targets of AMP-DNM in glycosphingolipid metabolism.

cluster_ER Endoplasmic Reticulum (ER) Nascent_Protein Nascent_Protein Glycoprotein_Glc3 Glycoprotein_Glc3 Nascent_Protein->Glycoprotein_Glc3 Transfer of Glc3Man9GlcNAc2 Glycoprotein_Glc1 Glycoprotein_Glc1 Glycoprotein_Glc3->Glycoprotein_Glc1 Glucosidase I Glycoprotein_Man9 Glycoprotein_Man9 Glycoprotein_Glc1->Glycoprotein_Man9 Glucosidase II Correctly_Folded Correctly_Folded Glycoprotein_Man9->Correctly_Folded Calnexin/ Calreticulin Cycle Misfolded_Protein Misfolded_Protein Glycoprotein_Man9->Misfolded_Protein Misfolding Golgi Golgi Correctly_Folded->Golgi Exit ER ERAD ERAD Misfolded_Protein->ERAD Enters ERAD Pathway AMP_DNM AMP-DNM Glucosidase I Glucosidase I AMP_DNM->Glucosidase I Inhibition Glucosidase II Glucosidase II AMP_DNM->Glucosidase II Inhibition

Caption: Inhibition of N-linked glycoprotein processing in the ER by AMP-DNM.

cluster_downstream Downstream Effects AMP_DNM AMP-DNM AMPK AMPK AMP_DNM->AMPK Mechanism not fully elucidated pAMPK p-AMPK (Active) AMPK->pAMPK Akt Akt pAMPK->Akt FASN FASN pAMPK->FASN RhoB RhoB pAMPK->RhoB FAK_Ras_RhoA FAK/Ras/RhoA pAMPK->FAK_Ras_RhoA Adipogenesis Adipogenesis pAMPK->Adipogenesis Beige_Remodeling Beige Adipocyte Remodeling pAMPK->Beige_Remodeling

Caption: Downstream signaling effects following AMP-DNM-mediated AMPK activation.

start Start prep Prepare Assay Plate: - Add Buffer - Add AMP-DNM dilutions - Add GBA2 enzyme solution start->prep preincubate Pre-incubate mixture (e.g., 15 min at 37°C) prep->preincubate add_substrate Add fluorogenic substrate (e.g., 4-MU-β-glucoside) to initiate reaction preincubate->add_substrate incubate Incubate at 37°C for a defined time (e.g., 30-60 min) add_substrate->incubate stop_reaction Stop reaction with stop buffer (e.g., high pH glycine-carbonate buffer) incubate->stop_reaction read_fluorescence Read fluorescence on a plate reader (e.g., Ex: 365 nm, Em: 445 nm) stop_reaction->read_fluorescence analyze Calculate % inhibition and determine IC50 value read_fluorescence->analyze end End analyze->end

Caption: Experimental workflow for an in vitro GBA2 inhibition assay.

Experimental Protocols

Protocol 1: In Vitro Non-lysosomal Glucosylceramidase (GBA2) Inhibition Assay

This protocol is designed to measure the inhibitory effect of AMP-DNM on GBA2 activity using a fluorogenic substrate.

Materials:

  • Recombinant human GBA2

  • This compound (AMP-DNM)

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MU-β-glc)

  • Assay Buffer: 150 mM Citrate-Phosphate buffer, pH 5.8

  • Stop Buffer: 0.5 M Glycine-NaOH, pH 10.4

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of AMP-DNM in DMSO (e.g., 10 mM). Create a serial dilution series in Assay Buffer to achieve final desired concentrations (e.g., from 1 pM to 1 µM). Include a "no inhibitor" control (Assay Buffer with DMSO equivalent) and a "no enzyme" blank.

  • Enzyme Preparation: Dilute the recombinant GBA2 enzyme in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Assay Setup: To each well of the 96-well plate, add the components in the following order:

    • 50 µL of Assay Buffer.

    • 10 µL of AMP-DNM dilution or control.

    • 20 µL of diluted GBA2 enzyme solution (or Assay Buffer for blanks).

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 20 µL of pre-warmed 4-MU-β-glc solution (prepared in Assay Buffer) to each well. The final substrate concentration should be at or near its Km value for GBA2.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Reaction Termination: Stop the reaction by adding 100 µL of Stop Buffer to each well.

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader with excitation at ~365 nm and emission at ~445 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no enzyme" blank from all other readings.

    • Calculate the percentage of inhibition for each AMP-DNM concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Analysis of N-linked Oligosaccharide Processing in Cultured Cells

This protocol describes a method to analyze the effect of AMP-DNM on glycoprotein processing by monitoring the accumulation of free oligosaccharides (FOS).[6]

Materials:

  • Cell line of interest (e.g., HL60, HepG2)

  • Complete cell culture medium

  • This compound (AMP-DNM)

  • Phosphate-Buffered Saline (PBS)

  • Cell scrapers

  • Milli-Q water

  • Centrifugal filters (e.g., 3 kDa MWCO)

  • Graphitized carbon solid-phase extraction (SPE) cartridges

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of AMP-DNM (e.g., 1-10 µM) or a vehicle control (e.g., DMSO) for 16-24 hours.

  • Cell Harvesting and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells into 1 mL of ice-cold PBS and centrifuge to pellet.

    • Resuspend the cell pellet in 200 µL of Milli-Q water and lyse the cells by sonication on ice.

  • Protein and Lipid Removal:

    • Add 800 µL of ethanol to the cell lysate to precipitate proteins and lipids.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the soluble FOS.

  • Oligosaccharide Enrichment:

    • Condition a graphitized carbon SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with Milli-Q water to remove salts and contaminants.

    • Elute the FOS with a solution of 25% acetonitrile in water containing 0.05% trifluoroacetic acid.

    • Dry the eluted sample in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried FOS in a small volume of water.

    • Spot the sample onto a MALDI target plate with an appropriate matrix (e.g., 2,5-dihydroxybenzoic acid).

    • Acquire mass spectra in positive ion mode using a MALDI-TOF mass spectrometer.

  • Data Analysis: Compare the FOS profiles of AMP-DNM-treated cells with control cells. Look for the appearance or increased intensity of peaks corresponding to glucosylated mannose structures (e.g., Glc1-3Man5-9GlcNAc), which are indicative of α-glucosidase I and II inhibition.[6]

Protocol 3: Western Blot Analysis for AMPK Activation

This protocol details the detection of AMPK activation by measuring the level of phosphorylated AMPK.

Materials:

  • Cell line of interest (e.g., 3T3-L1, A7r5)[9][10]

  • Complete cell culture medium

  • This compound (AMP-DNM)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of AMP-DNM for the desired time period (e.g., 1-24 hours). Include an untreated or vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold RIPA buffer.

    • Scrape the lysate, collect it, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPKα (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for total protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα, following the same immunoblotting steps.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-AMPK to total AMPK to determine the extent of activation.

References

Application of AMP-DNJ in the Study of Insulin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin (AMP-DNJ) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids. This characteristic makes AMP-DNJ a valuable pharmacological tool for investigating the role of glycosphingolipids, particularly glucosylceramide and its downstream metabolites like ganglioside GM3, in the pathogenesis of insulin resistance.

Mechanism of Action in Insulin Resistance:

Insulin resistance is a key feature of type 2 diabetes and metabolic syndrome, characterized by an impaired response of target tissues to insulin. Elevated levels of certain lipids, including glycosphingolipids, have been implicated in the development of insulin resistance. AMP-DNJ aids in the study of this phenomenon by:

  • Inhibiting Glucosylceramide Synthesis: By blocking GCS, AMP-DNJ reduces the cellular levels of glucosylceramide and subsequently, the synthesis of complex glycosphingolipids. This allows researchers to dissect the specific contribution of this lipid class to insulin signaling defects.

  • Improving Insulin Signaling: Studies have shown that treatment with AMP-DNJ can restore insulin sensitivity in models of insulin resistance. This is achieved by enhancing key steps in the insulin signaling cascade, including:

    • Insulin Receptor (IR) Autophosphorylation: AMP-DNJ treatment has been observed to improve the insulin-stimulated autophosphorylation of the insulin receptor.

    • Insulin Receptor Substrate (IRS-1) Phosphorylation: It enhances the tyrosine phosphorylation of IRS-1, a critical step for downstream signal propagation.

    • Akt/PKB Activation: AMP-DNJ treatment leads to increased phosphorylation and activation of Akt (Protein Kinase B), a central node in the insulin signaling pathway that mediates many of insulin's metabolic effects, including glucose uptake.[1]

  • Reducing Pro-inflammatory Cytokine-Induced Insulin Resistance: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) are known to induce insulin resistance. AMP-DNJ has been shown to ameliorate the detrimental effects of TNF-α on insulin signaling in cellular models.

Experimental Applications:

AMP-DNJ can be utilized in a variety of in vitro and in vivo experimental models to study insulin resistance:

  • In Vitro Models:

    • Cell Lines: Differentiated adipocytes (e.g., 3T3-L1), myotubes (e.g., C2C12), and hepatocytes (e.g., HepG2) are commonly used.

    • Induction of Insulin Resistance: Insulin resistance can be induced in these cells using various methods, including chronic exposure to high insulin, high glucose, fatty acids (e.g., palmitate), or pro-inflammatory cytokines (e.g., TNF-α). AMP-DNJ can then be applied to investigate its ability to prevent or reverse the insulin-resistant state.

  • In Vivo Models:

    • Genetic Models: Genetically obese and insulin-resistant mouse models, such as the ob/ob mouse (leptin-deficient) and the db/db mouse (leptin receptor-deficient), are valuable for studying the systemic effects of AMP-DNJ.

    • Diet-Induced Models: Rodents fed a high-fat diet develop obesity and insulin resistance, closely mimicking the human condition. AMP-DNJ can be administered to these animals to assess its impact on whole-body insulin sensitivity, glucose tolerance, and tissue-specific insulin action.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of AMP-DNJ on insulin resistance.

Table 1: In Vitro Effects of AMP-DNJ on Insulin Signaling and Glucose Uptake

Cell LineInsulin Resistance InducerAMP-DNJ ConcentrationOutcome MeasureResultReference
3T3-L1 AdipocytesTNF-α (10 ng/mL)10 µMp-IR (Tyr1150/1151)Significant increase vs. TNF-α alone[2]
3T3-L1 AdipocytesTNF-α (10 ng/mL)10 µMp-IRS-1 (Tyr612)Significant increase vs. TNF-α alone[2]
3T3-L1 AdipocytesTNF-α (10 ng/mL)10 µMp-Akt (Ser473)Significant increase vs. TNF-α alone[2]
3T3-L1 AdipocytesPalmitate (0.2 mM)1 µM2-NBDG Glucose Uptake~1.5-fold increase vs. palmitate alone[3]

Table 2: In Vivo Effects of AMP-DNJ in Animal Models of Insulin Resistance

Animal ModelTreatmentDurationOutcome MeasureResultReference
ob/ob Mice25 mg/kg/day AMP-DNJ (oral gavage)4 weeksFasting Blood GlucoseSignificant decrease vs. control[4]
ob/ob Mice25 mg/kg/day AMP-DNJ (oral gavage)4 weeksSerum InsulinSignificant decrease vs. control[4]
db/db Mice40 mg/kg/day DNJ (intravenous)4 weeksGlucose Tolerance (IPGTT)Significant improvement vs. control[4]
db/db Mice40 mg/kg/day DNJ (intravenous)4 weeksInsulin Tolerance (IPITT)Significant improvement vs. control[4]
High-Fat Diet MiceAMP-DNJ in diet4 weeksBody Weight GainSignificant reduction vs. HFD control[5]

Experimental Protocols

Here are detailed protocols for key experiments utilizing AMP-DNJ to study insulin resistance.

Induction of Insulin Resistance in 3T3-L1 Adipocytes with TNF-α

Objective: To create an in vitro model of inflammation-induced insulin resistance.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant mouse TNF-α (e.g., from R&D Systems)

  • Phosphate-Buffered Saline (PBS)

  • AMP-DNJ

Protocol:

  • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes following standard protocols.[2]

  • On day 8-10 post-differentiation, serum-starve the mature adipocytes for 2-4 hours in serum-free DMEM.

  • Prepare a stock solution of TNF-α in sterile PBS.

  • Treat the adipocytes with TNF-α at a final concentration of 10 ng/mL in serum-free DMEM for 24-72 hours to induce insulin resistance.

  • For co-treatment experiments, add AMP-DNJ at the desired concentration (e.g., 1-10 µM) to the media along with TNF-α.

  • A control group of cells should be incubated in serum-free DMEM without TNF-α or AMP-DNJ.

  • Following the incubation period, the cells are ready for downstream assays such as glucose uptake or Western blotting for insulin signaling proteins.

2-NBDG Glucose Uptake Assay

Objective: To measure glucose uptake in cultured cells.

Materials:

  • Insulin-resistant and control 3T3-L1 adipocytes (from Protocol 1)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4) with 0.2% BSA

  • Insulin solution (100 nM in KRH buffer)

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) stock solution (e.g., 10 mM in DMSO)

  • Cytochalasin B (optional, as a negative control for glucose transport)

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Wash the cells twice with warm PBS.

  • Incubate the cells in KRH buffer for 2 hours at 37°C to serum-starve.

  • Stimulate the cells with or without 100 nM insulin in KRH buffer for 30 minutes at 37°C.

  • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • To stop the uptake, wash the cells three times with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer.

  • Measure the fluorescence of the cell lysates using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

  • Normalize the fluorescence signal to the total protein concentration of each sample.

Western Blotting for Insulin Signaling Proteins

Objective: To quantify the phosphorylation status of key proteins in the insulin signaling pathway.

Materials:

  • Cell lysates from experimental groups

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-IRS-1, anti-IRS-1, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatants using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Administration of AMP-DNJ and Assessment of Insulin Sensitivity

Objective: To evaluate the effect of AMP-DNJ on whole-body insulin sensitivity in a mouse model of insulin resistance.

Materials:

  • Insulin-resistant mice (e.g., ob/ob or high-fat diet-fed mice)

  • AMP-DNJ

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Glucometer and test strips

  • Insulin

  • Glucose solution for injection

Protocol:

  • AMP-DNJ Administration:

    • Acclimatize the mice to handling and oral gavage.

    • Prepare a suspension of AMP-DNJ in the vehicle at the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 10 mL/kg volume).

    • Administer AMP-DNJ or vehicle to the respective groups of mice daily via oral gavage for the duration of the study (e.g., 4 weeks).[6][7]

  • Insulin Tolerance Test (ITT):

    • Fast the mice for 4-6 hours.

    • Measure baseline blood glucose from the tail vein (t=0).

    • Administer an intraperitoneal (i.p.) injection of insulin (e.g., 0.75 U/kg).

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

    • Calculate the area under the curve (AUC) to assess insulin sensitivity.

  • Glucose Tolerance Test (GTT):

    • Fast the mice overnight (12-16 hours).

    • Measure baseline blood glucose (t=0).

    • Administer an i.p. injection of glucose (e.g., 2 g/kg).

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

    • Calculate the AUC to assess glucose tolerance.

Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_inhibition Inhibition by AMP-DNJ Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates (Tyr) PI3K PI3K IRS1->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt/PKB PIP3->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Inserts into Membrane Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake Facilitates AMP_DNJ AMP-DNJ GCS Glucosylceramide Synthase (GCS) AMP_DNJ->GCS Inhibits Glucosylceramide Glucosylceramide GCS->Glucosylceramide Produces Glucosylceramide->IR Inhibits (in insulin resistance)

Caption: Insulin signaling pathway and the inhibitory role of AMP-DNJ.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture 1. Culture & Differentiate 3T3-L1 Preadipocytes induce_ir 2. Induce Insulin Resistance (e.g., with TNF-α) cell_culture->induce_ir treat_ampdnj_vitro 3. Treat with AMP-DNJ induce_ir->treat_ampdnj_vitro assays_vitro 4. Perform Assays: - Glucose Uptake (2-NBDG) - Western Blot (p-Akt, p-IRS-1) treat_ampdnj_vitro->assays_vitro animal_model 1. Select Animal Model (e.g., ob/ob mice) treat_ampdnj_vivo 2. Administer AMP-DNJ (Oral Gavage) animal_model->treat_ampdnj_vivo assess_sensitivity 3. Assess Insulin Sensitivity: - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) treat_ampdnj_vivo->assess_sensitivity tissue_analysis 4. Tissue Analysis: - Glucosylceramide Levels - Western Blot assess_sensitivity->tissue_analysis

Caption: Experimental workflow for studying AMP-DNJ in insulin resistance.

References

Troubleshooting & Optimization

Optimizing the effective concentration of AMP-DNJ for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AMP-deoxynojirimycin (AMP-DNJ) in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this potent inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AMP-DNJ?

A1: AMP-DNJ is a potent inhibitor of the non-lysosomal glucosylceramidase (GBA2) and a less potent inhibitor of glucosylceramide synthase (GCS).[1] By inhibiting these enzymes, AMP-DNJ modulates the levels of glucosylceramide and other downstream glycosphingolipids, making it a valuable tool for studying sphingolipid metabolism and its role in various diseases.

Q2: What are the recommended solvent and storage conditions for AMP-DNJ?

A2: AMP-DNJ is soluble in DMSO (up to 100 mg/mL), ethanol (up to 30 mg/mL), and DMF (up to 50 mg/mL).[1][2] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO. Stock solutions should be stored at -20°C or -80°C to prevent degradation.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: In which cell lines has AMP-DNJ been shown to be effective?

A3: AMP-DNJ has been utilized in a variety of cell lines, including 3T3-L1 adipocytes, HepG2 cells, and human melanoma cells, to study its effects on insulin sensitivity, cholesterol metabolism, and glycosphingolipid biosynthesis.[1][3][4] The optimal concentration will vary depending on the cell type and the specific biological question being addressed.

Troubleshooting Guide

Q1: I am observing high levels of cytotoxicity in my experiments. What could be the cause and how can I mitigate it?

A1: At high concentrations (typically >1 µmol/L), AMP-DNJ can inhibit the lysosomal glucocerebrosidase (GBA1), which may lead to off-target effects and cellular toxicity.[3]

  • Solution:

    • Perform a Dose-Response Curve: It is crucial to determine the optimal, non-toxic concentration of AMP-DNJ for your specific cell line and experimental duration. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and assess cell viability using a standard cytotoxicity assay (see Protocol 1).

    • Select a Lower Concentration: Based on the dose-response data, choose the lowest concentration that elicits the desired biological effect without significantly impacting cell viability. Apparent IC50 values for GCS inhibition in various cell types range from 150 to 220 nmol/L.[3]

    • Reduce Incubation Time: If longer incubation times are necessary, consider using a lower concentration of AMP-DNJ to minimize potential cytotoxicity.

Q2: I am not observing the expected inhibitory effect on glucosylceramide synthesis. What are some possible reasons?

A2: Several factors could contribute to a lack of efficacy.

  • Possible Causes & Solutions:

    • Inhibitor Degradation: Ensure that the AMP-DNJ stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.

    • Insufficient Concentration: The effective concentration of AMP-DNJ can vary between cell lines. It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific cells.

    • Incorrect Assay Conditions: Verify the parameters of your glucosylceramide synthase activity assay, including pH, substrate concentrations, and incubation times. Refer to established protocols for guidance (see Protocol 2).

    • Cellular Efflux: Some cell lines may express efflux pumps that actively remove the inhibitor from the cytoplasm. While not commonly reported for AMP-DNJ, this remains a theoretical possibility.

Q3: My western blot results for downstream signaling proteins are inconsistent. How can I improve reproducibility?

A3: Inconsistent western blot results can arise from various factors unrelated to the inhibitor itself.

  • Troubleshooting Steps:

    • Consistent Cell Handling: Ensure uniform cell seeding density, growth conditions, and treatment times across all experiments.

    • Protein Lysis and Quantification: Use a suitable lysis buffer and accurately determine protein concentration to ensure equal loading of samples.

    • Antibody Quality: Validate the specificity of your primary antibody and optimize its working dilution.

    • Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to normalize your data and account for any variations in protein loading.

Data Presentation

Table 1: Reported IC50 Values for AMP-DNJ

Target EnzymeIC50 ValueCell Line/SystemReference
Non-lysosomal Glucosylceramidase (GBA2)0.3 nMHuman Melanoma Cells[4]
Non-lysosomal Glucosylceramidase (GBA2)1.7 nMIn vitro[4]
Glucosylceramide Synthase (GCS)25 nMIn vitro[1]
Glucosylceramide Synthase (GCS)150 - 220 nMVarious Cell Types[3]
Lysosomal Glucocerebrosidase (GBA1)0.16 µMIn vitro[4]
Alpha-Glucosidase (GAA)0.87 µMIn vitro[4]

Experimental Protocols

Protocol 1: Determining AMP-DNJ Cytotoxicity using an MTT Assay

This protocol provides a method to assess the cytotoxic effects of AMP-DNJ on a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • AMP-DNJ stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • AMP-DNJ Treatment: Prepare serial dilutions of AMP-DNJ in complete medium. A suggested starting range is 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM. Include a vehicle control (DMSO) at the highest concentration used for the dilutions.

  • Remove the medium from the wells and add 100 µL of the AMP-DNJ dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol outlines a method to measure the inhibitory effect of AMP-DNJ on GCS activity in cell lysates.

Materials:

  • Cell lysate from control and AMP-DNJ-treated cells

  • Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)

  • UDP-glucose

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of AMP-DNJ for a specified time. Harvest and lyse the cells to obtain total protein extracts.

  • Enzyme Reaction: In a microcentrifuge tube, combine the cell lysate, assay buffer, fluorescent ceramide substrate, and UDP-glucose. Include a no-enzyme control.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform:methanol mixture. Vortex and centrifuge to separate the organic and aqueous phases.

  • Analysis by HPLC: Collect the organic phase containing the lipids, dry it down, and resuspend in a suitable solvent for HPLC analysis. Separate the fluorescent glucosylceramide product from the ceramide substrate using an appropriate HPLC column and gradient.

  • Quantification: Quantify the amount of fluorescent glucosylceramide produced by measuring the peak area from the HPLC chromatogram.

  • Data Analysis: Compare the GCS activity in AMP-DNJ-treated samples to the control samples to determine the percentage of inhibition.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol provides a general framework for analyzing changes in protein expression or phosphorylation downstream of GCS inhibition by AMP-DNJ.

Materials:

  • Cell lysates from control and AMP-DNJ-treated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against proteins involved in insulin signaling like phosphorylated Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare cell lysates and determine protein concentrations. Mix lysates with Laemmli buffer and heat to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control.

Visualizations

AMP_DNJ_Mechanism AMP_DNJ AMP-DNJ GCS Glucosylceramide Synthase (GCS) AMP_DNJ->GCS Inhibits GBA2 Non-lysosomal Glucosylceramidase (GBA2) AMP_DNJ->GBA2 Potently Inhibits Glucosylceramide Glucosylceramide GCS->Glucosylceramide Synthesizes Glucose_Ceramide Glucose + Ceramide GBA2->Glucose_Ceramide Hydrolyzes Ceramide Ceramide Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide->GBA2 Downstream_GSLs Downstream Glycosphingolipids Glucosylceramide->Downstream_GSLs

Caption: Mechanism of action of AMP-DNJ.

experimental_workflow start Start Experiment cell_culture Cell Culture (e.g., 3T3-L1, HepG2) start->cell_culture treatment Treat with AMP-DNJ (Dose-response) cell_culture->treatment cytotoxicity Assess Cytotoxicity (MTT Assay) treatment->cytotoxicity enzyme_assay Enzyme Activity Assay (GCS/GBA2) treatment->enzyme_assay western_blot Western Blot (Downstream targets) treatment->western_blot data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis enzyme_assay->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for using AMP-DNJ.

Caption: Troubleshooting flowchart for AMP-DNJ experiments.

References

Technical Support Center: Troubleshooting Enzymatic Assays with AMP-DNJ

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AMP-DNJ in enzymatic assays.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with AMP-DNJ.

Q1: Why am I seeing inconsistent or no inhibition of my target enzyme with AMP-DNJ?

A1: Several factors can contribute to inconsistent or a lack of enzymatic inhibition. Consider the following:

  • Enzyme Activity: Ensure your enzyme is active. Run a positive control with a known inhibitor and a negative control without any inhibitor. An inactive enzyme is a common reason for seeing no effect from your inhibitor.

  • AMP-DNJ Integrity and Storage: AMP-DNJ is sensitive to storage conditions. It should be stored as a powder at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month. Repeated freeze-thaw cycles should be avoided.

  • Assay Conditions: The inhibitory activity of iminosugars like AMP-DNJ can be highly dependent on assay conditions.

    • pH: The optimal pH for inhibitor binding may differ from the optimal pH for enzyme activity.

    • Enzyme and Substrate Concentration: These concentrations can significantly impact the calculated IC50 values. Ensure you are using concentrations appropriate for your specific enzyme and substrate.

  • Solubility of AMP-DNJ: AMP-DNJ has limited solubility in aqueous solutions. Ensure it is fully dissolved in your assay buffer. DMSO is a common solvent, but the final concentration in the assay should be kept low to avoid solvent effects on the enzyme. For in vivo studies, co-solvents like PEG300 and Tween-80 may be necessary.

Q2: My IC50 value for AMP-DNJ is different from published values. What could be the reason?

A2: Discrepancies in IC50 values are common and can arise from several factors:

  • Different Experimental Conditions: As mentioned above, variations in enzyme source, enzyme and substrate concentrations, incubation time, temperature, and buffer composition can all lead to different IC50 values.

  • Cell Line Differences: In cell-based assays, the expression level of the target enzyme and the overall cellular metabolism can vary between cell lines, leading to different apparent IC50 values.

  • Assay Readout: Interference of AMP-DNJ with the assay's detection method can lead to inaccurate results.

Q3: I am observing high background signal in my assay. How can I reduce it?

A3: High background can mask the true inhibitory effect. Here are some troubleshooting steps:

  • Reagent Quality: Ensure all reagents, including buffers and substrates, are of high quality and free of contaminants.

  • Non-specific Binding: At high concentrations, some inhibitors can form aggregates that non-specifically inhibit enzymes. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can sometimes mitigate this.

  • Interference with Detection: AMP-DNJ might interfere with the fluorescence or absorbance reading of your assay. Run a control with AMP-DNJ and the detection reagents in the absence of the enzyme to check for interference.

  • Optimize Plate Reading: For fluorescence assays, use black plates to reduce background. For colorimetric assays, use clear plates.

Q4: How can I be sure that the observed effect is due to specific inhibition of my target enzyme?

A4: To confirm specificity, consider the following experiments:

  • Use a structurally related but inactive compound: If available, a similar molecule that is known to not inhibit the target enzyme can be used as a negative control.

  • Varying substrate concentration: Perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive). This can provide evidence for binding to the active site.

  • Knockdown or knockout of the target enzyme: In a cell-based assay, reducing the expression of the target enzyme should diminish the effect of AMP-DNJ if it is acting on-target.

  • Off-target effects: Be aware of potential off-target effects of AMP-DNJ. For example, at higher concentrations (>1 µmol/l), it can inhibit lysosomal glucocerebrosidase (GBA1).

II. Quantitative Data Summary

The following tables summarize key quantitative data for AMP-DNJ.

Table 1: IC50 Values of AMP-DNJ for Glucosylceramide Synthase (GCS)

Cell LineIC50 (nM)Assay Description
A54916500Inhibition of GCS assessed as a decrease in GM1 synthesis after 72 hours by fluorescence assay.
RAW200Inhibition of GCS in mouse RAW cells preincubated for 15 minutes by in-situ enzyme inhibition assay.
Various Cell Types150 - 220Apparent IC50 values for the inhibition of glucosylceramide synthesis.

Table 2: IC50 Values of AMP-DNJ for Non-lysosomal Glucosylceramidase (GBA2)

SystemIC50 (nM)Assay Description
In vitro0.8 - 2Inhibition of GBA2 activity.
In vitro1.0Comparative IC50 value.

Table 3: Solubility and Storage of AMP-DNJ

SolventSolubilityStorage of Stock Solution
DMSO100 mg/mL (251.54 mM)-80°C (6 months), -20°C (1 month)
Powder--20°C (3 years), 4°C (2 years)

III. Experimental Protocols

1. Glucosylceramidase (GBA2) Inhibition Assay

This protocol is adapted from methods used to assess GBA2 activity.

Materials:

  • Cell or tissue homogenates

  • AMP-DNJ

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) as a fluorescent substrate

  • Assay Buffer (e.g., citrate/phosphate buffer, pH 5.8)

  • Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.7)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare Homogenates: Prepare cell or tissue homogenates in a suitable lysis buffer on ice. Determine the protein concentration of the homogenates.

  • Prepare Reagents:

    • Prepare a stock solution of AMP-DNJ in DMSO.

    • Prepare a working solution of 4-MUG in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the desired concentrations of AMP-DNJ (or vehicle control) to the wells.

    • Add the cell/tissue homogenate to each well.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate Reaction: Add the 4-MUG substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Read Fluorescence: Measure the fluorescence of the liberated 4-methylumbelliferone at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Data Analysis: Calculate the percentage of inhibition for each AMP-DNJ concentration and determine the IC50 value.

2. Glucosylceramide Synthase (GCS) Activity Assay in Cultured Cells

This protocol is based on the use of a fluorescent ceramide analog to measure GCS activity.

Materials:

  • Cultured cells

  • AMP-DNJ

  • NBD-C6-ceramide (fluorescent substrate)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • High-performance thin-layer chromatography (HPTLC) system or a fluorescence plate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and grow.

    • Treat the cells with various concentrations of AMP-DNJ (or vehicle control) for a specific duration (e.g., 24-72 hours).

  • Substrate Labeling:

    • Incubate the treated cells with NBD-C6-ceramide for a defined period (e.g., 1-2 hours) at 37°C.

  • Lipid Extraction:

    • Wash the cells with PBS.

    • Extract the cellular lipids using a suitable solvent mixture (e.g., chloroform:methanol).

  • Analysis:

    • HPTLC: Separate the extracted lipids by HPTLC. Visualize the fluorescent NBD-glucosylceramide and NBD-ceramide spots under UV light and quantify their intensity.

    • Fluorescence Plate Reader: Alternatively, the fluorescence of the extracted lipids can be measured directly in a plate reader.

  • Data Analysis: Calculate the amount of NBD-glucosylceramide formed relative to the total NBD-lipid uptake. Determine the percentage of GCS inhibition at different AMP-DNJ concentrations to calculate the IC50 value.

IV. Visualizations

Signaling Pathway

GCS_Inhibition_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Complex_Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Complex_Glycosphingolipids AMP_DNJ AMP-DNJ AMP_DNJ->GCS Inhibits Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution Mix_Reagents Mix Enzyme and AMP-DNJ (Pre-incubation) Prep_Enzyme->Mix_Reagents Prep_Inhibitor Prepare AMP-DNJ Dilutions Prep_Inhibitor->Mix_Reagents Prep_Substrate Prepare Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Mix_Reagents->Add_Substrate Incubate Incubate at Controlled Temperature Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Signal Measure Signal (Fluorescence/Absorbance) Stop_Reaction->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 Troubleshooting_Logic Start Inconsistent or No Enzyme Inhibition Check_Enzyme Is the enzyme active? (Check controls) Start->Check_Enzyme Check_Inhibitor Is AMP-DNJ preparation and storage correct? Check_Enzyme->Check_Inhibitor Yes Inactive_Enzyme Troubleshoot enzyme preparation/activity Check_Enzyme->Inactive_Enzyme No Check_Assay Are assay conditions (pH, temp, conc.) optimal? Check_Inhibitor->Check_Assay Yes Bad_Inhibitor Prepare fresh AMP-DNJ from new stock Check_Inhibitor->Bad_Inhibitor No Check_Solubility Is AMP-DNJ fully dissolved? Check_Assay->Check_Solubility Yes Optimize_Assay Optimize assay conditions Check_Assay->Optimize_Assay No Improve_Solubility Use appropriate solvent/ sonication Check_Solubility->Improve_Solubility No Success Problem Resolved Check_Solubility->Success Yes Inactive_Enzyme->Start Bad_Inhibitor->Start Optimize_Assay->Start Improve_Solubility->Start

Stability of AMP-Deoxynojirimycin in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of AMP-Deoxynojirimycin (AMP-DNM) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMP-DNM)?

A1: this compound (AMP-DNM), also known as N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin, is a potent and selective inhibitor of the non-lysosomal glucosylceramidase (GBA2) and a less potent inhibitor of glucosylceramide synthase (GCS).[1][2] It is a hydrophobic derivative of deoxynojirimycin (DNM).[1] Due to its inhibitory activity, it is widely used in research to study glycosphingolipid metabolism and its role in various cellular processes and diseases.

Q2: What are the primary molecular targets of AMP-DNM?

A2: The primary targets of AMP-DNM are:

  • Non-lysosomal glucosylceramidase (GBA2): AMP-DNM is a highly potent inhibitor of GBA2 with a reported IC50 of approximately 0.3 nM to 1.7 nM.[1][2][3]

  • Glucosylceramide synthase (GCS): It also inhibits GCS, but with a lower potency, having a reported IC50 of 25 nM.[1]

It shows poor inhibition of other GCase isoforms.[1]

Q3: How should I store AMP-DNM?

A3: Proper storage is crucial to maintain the stability and activity of AMP-DNM. Please refer to the table below for recommended storage conditions.

Q4: In which solvents is AMP-DNM soluble?

A4: The solubility of AMP-DNM in various common laboratory solvents is summarized in the table below.

Data Presentation: Storage and Solubility

Table 1: Recommended Storage Conditions for AMP-DNM

FormStorage TemperatureDurationStability
Solid (Powder)-20°C≥ 2 yearsStable[1]
Stock Solution-80°CUp to 6 monthsStable[4]
-20°CUp to 1 monthStable[4]
In Vivo Working SolutionRoom TemperatureSame dayRecommended to prepare freshly[4]

Table 2: Solubility of AMP-DNM

SolventConcentration
DMF50 mg/mL[1]
DMSO50 mg/mL[1]
Ethanol30 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Troubleshooting Guide

Q1: My AMP-DNM solution appears cloudy or has precipitated. What should I do?

A1: Precipitation can occur, especially when preparing aqueous dilutions from a concentrated stock. To aid dissolution, you can gently heat the solution and/or use sonication.[4] It is also crucial to ensure that the final concentration does not exceed the solubility limit in the chosen solvent system. For in vivo preparations, adding co-solvents sequentially and mixing well at each step is important.[4]

Q2: I am not observing the expected inhibitory effect in my cell-based assay. What could be the reason?

A2: Several factors could contribute to a lack of efficacy:

  • Compound Degradation: Ensure that the AMP-DNM has been stored correctly and that stock solutions are within their recommended use-by dates. For cell culture experiments, it is advisable to use freshly prepared dilutions from a stable stock.

  • Incorrect Concentration: Verify the calculations for your working dilutions. The effective concentration can vary significantly between different cell types and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific model.

  • Cellular Uptake: While AMP-DNM is a hydrophobic molecule, cellular uptake can be a limiting factor in some cell lines. Ensure adequate incubation time for the compound to reach its intracellular target.

  • Target Enzyme Expression: Confirm that your cell model expresses the target enzymes (GBA2 and/or GCS) at sufficient levels.

Q3: I am seeing unexpected off-target effects in my experiment. Is this common with AMP-DNM?

A3: AMP-DNM is considered a selective inhibitor. However, at high concentrations, the risk of off-target effects increases. For instance, inhibition of ER alpha-glucosidases has been observed at concentrations above 0.2 mM.[5] It is always good practice to use the lowest effective concentration and include appropriate controls to monitor for potential off-target effects.

Experimental Protocols

Protocol 1: Preparation of AMP-DNM Stock Solution

  • Weighing: Carefully weigh the required amount of AMP-DNM powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.[4]

Protocol 2: Preparation of Working Solution for In Vivo Administration

This protocol is an example for preparing a clear solution for animal studies.[4]

  • Initial Dilution: Start with a concentrated stock solution of AMP-DNM in DMSO (e.g., 25 mg/mL).

  • Co-solvent Addition 1: In a separate tube, add the required volume of PEG300. To this, add the DMSO stock solution and mix thoroughly. For example, add 100 µL of 25 mg/mL DMSO stock to 400 µL of PEG300.

  • Co-solvent Addition 2: Add Tween-80 to the mixture and mix again until uniform. For the example above, add 50 µL of Tween-80.

  • Final Dilution: Add saline to reach the final desired volume and concentration. For the example, add 450 µL of saline to get a final volume of 1 mL.

  • Administration: It is recommended to use this freshly prepared solution on the same day for in vivo experiments.[4]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Application cluster_analysis Analysis stock Prepare Stock (e.g., in DMSO) working Prepare Fresh Working Solution stock->working Dilute invitro In Vitro Assay (e.g., cell culture) working->invitro invivo In Vivo Model (e.g., murine) working->invivo biochem Biochemical Assays (Enzyme Activity) invitro->biochem molecular Molecular Analysis (Western Blot, qPCR) invitro->molecular pheno Phenotypic Analysis invivo->pheno pheno->biochem pheno->molecular

Caption: General experimental workflow for using AMP-DNM.

signaling_pathway cluster_inhibition AMP-DNM Action cluster_targets Primary Targets cluster_downstream Potential Downstream Effects amp_dnm AMP-DNM gba2 GBA2 amp_dnm->gba2 Inhibits (potent) gcs GCS amp_dnm->gcs Inhibits (less potent) mTORC1 Modulation of mTORC1 Signaling amp_dnm->mTORC1 influences ampk Activation of AMPK amp_dnm->ampk influences inflammation Reduced Inflammation gba2->inflammation leads to insulin Enhanced Insulin Sensitivity gcs->insulin leads to

Caption: Simplified overview of AMP-DNM's targets and downstream effects.

References

Technical Support Center: AMP-DNJ in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AMP-deoxynojirimycin (AMP-DNJ) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is AMP-DNJ and what is its primary mechanism of action?

A1: this compound (AMP-DNJ), also known as N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin, is a potent inhibitor of glucosylceramide synthase (GCS). GCS is a key enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids (GSLs). By inhibiting GCS, AMP-DNJ effectively reduces the cellular levels of GSLs, which can impact various cellular processes.

Q2: What are the common research applications of AMP-DNJ?

A2: AMP-DNJ is utilized in a variety of research areas due to its ability to modulate GSL metabolism. Common applications include studies on lysosomal storage disorders (such as Gaucher disease), insulin resistance and diabetes, cancer biology, and inflammatory conditions.[1]

Q3: How should I prepare and store AMP-DNJ solutions?

A3: AMP-DNJ is a hydrophobic molecule. For in vitro experiments, it is typically dissolved in solvents like dimethyl sulfoxide (DMSO) or ethanol. For in vivo studies, a co-solvent system is often necessary to achieve a clear solution. A common protocol involves dissolving AMP-DNJ in DMSO to make a stock solution, which is then further diluted with agents like PEG300, Tween-80, and saline.[2] Stock solutions should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[2][3] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]

Troubleshooting Guides

This section addresses common challenges encountered during experiments with AMP-DNJ.

Issue: Cytotoxicity or Unexpected Cell Death

Description: Researchers may observe increased cell death, reduced cell viability, or altered cell morphology after treating cells with AMP-DNJ. The cytotoxic effects of iminosugar derivatives can vary depending on the cell type and the concentration of the compound.[4]

Troubleshooting Steps:

  • Determine the Optimal Non-Toxic Concentration: It is crucial to perform a dose-response experiment to determine the highest concentration of AMP-DNJ that does not induce significant cytotoxicity in your specific cell line. The MTT assay is a standard colorimetric method for assessing cell viability.

  • Monitor Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding levels toxic to the cells (typically <0.5%). Run a vehicle control (cells treated with the solvent alone) to account for any solvent-induced effects.

  • Check for Contamination: Microbial contamination can also lead to cell death. Regularly inspect cell cultures for any signs of contamination.

Issue: Poor Solubility in Aqueous Media

Description: AMP-DNJ is a hydrophobic compound and may precipitate when added to aqueous cell culture media or buffers, leading to inaccurate concentrations and unreliable experimental results.

Troubleshooting Steps:

  • Use of Co-solvents: For in vivo and some in vitro applications, a multi-component solvent system can improve solubility. A typical formulation involves dissolving AMP-DNJ in DMSO, followed by the addition of PEG300, Tween-80, and a final dilution in saline.[2] Gentle heating and/or sonication can also aid in dissolution.[2]

  • Prepare Fresh Dilutions: Prepare working solutions fresh from a concentrated stock just before use. Avoid repeated freeze-thaw cycles of stock solutions, which can affect stability and solubility.[2]

  • Verify Solution Clarity: Always visually inspect the final solution for any precipitates before adding it to your experimental system.

Issue: Unexpected or Off-Target Effects

Description: Researchers may observe cellular effects that are not directly attributable to the inhibition of glucosylceramide synthase. These off-target effects can confound data interpretation.

Known Off-Target Effects:

  • Inhibition of ER Glucosidases: Some N-alkylated deoxynojirimycin analogues have been shown to inhibit endoplasmic reticulum (ER) α-glucosidases I and II.[5] This can interfere with the processing of N-linked oligosaccharides on glycoproteins, leading to the accumulation of glucosylated free oligosaccharides and potentially affecting protein folding and quality control.[5]

  • Alteration of Sterol Biosynthesis: In HepG2 cells, treatment with AMP-DNJ has been shown to upregulate genes involved in the sterol biosynthesis pathway, which are targets of the sterol regulatory element-binding proteins (SREBPs).[6]

Troubleshooting and Mitigation:

  • Use the Lowest Effective Concentration: To minimize off-target effects, use the lowest concentration of AMP-DNJ that effectively inhibits glucosylceramide synthase in your experimental system.

  • Include Appropriate Controls:

    • Negative Control: Use a structurally related but inactive analogue of AMP-DNJ, if available.

    • Positive Control: Use another GCS inhibitor with a different chemical structure to confirm that the observed phenotype is due to GCS inhibition.

  • Confirm Target Engagement: Directly measure the activity of glucosylceramide synthase in your treated cells to confirm that the intended target is being inhibited at the concentrations used.

  • Assess Off-Target Pathways: If unexpected results are observed, consider investigating known off-target pathways. For example, you can analyze changes in N-linked glycosylation profiles or the expression of SREBP target genes.

Experimental Protocols

Protocol: Assessing Cytotoxicity using MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of AMP-DNJ on adherent cells.

Materials:

  • AMP-DNJ stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of AMP-DNJ in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of AMP-DNJ. Include wells with medium alone (blank), and cells treated with vehicle (DMSO) as controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the AMP-DNJ concentration.

Protocol: In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a method to measure GCS activity in living cells using a fluorescently labeled ceramide analogue.

Materials:

  • AMP-DNJ

  • Cell culture plates

  • Fluorescently labeled ceramide (e.g., NBD-C6-ceramide)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • High-performance thin-layer chromatography (HPTLC) system

  • Fluorescence imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of AMP-DNJ for a predetermined period.

  • Substrate Labeling: Add NBD-C6-ceramide to the cell culture medium and incubate for a specific time (e.g., 1-2 hours) to allow for cellular uptake and metabolism.

  • Lipid Extraction: After incubation, wash the cells with cold PBS and harvest them. Extract the cellular lipids using a suitable solvent system like a chloroform:methanol mixture.

  • Lipid Separation: Separate the extracted lipids by HPTLC. The mobile phase should be optimized to separate NBD-glucosylceramide from NBD-ceramide.

  • Quantification: Visualize the fluorescent lipids on the HPTLC plate using a fluorescence imaging system. Quantify the intensity of the NBD-glucosylceramide and NBD-ceramide bands.

  • Data Analysis: Calculate the GCS activity as the percentage of NBD-glucosylceramide formed relative to the total NBD-lipid (NBD-glucosylceramide + NBD-ceramide). Determine the IC50 of AMP-DNJ for GCS inhibition by plotting the percentage of GCS activity against the log of the AMP-DNJ concentration.

Data Presentation

Table 1: Solubility and Stability of AMP-DNJ

ParameterDetailsReference
Solubility Soluble in DMSO and ethanol. For in vivo use, a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is recommended to achieve a clear solution of at least 2.5 mg/mL.[2]
Stock Solution Stability -20°C: Up to 1 month-80°C: Up to 6 months[2][3]

Note on Cytotoxicity Data: Specific IC50 values for AMP-DNJ-induced cytotoxicity are highly dependent on the cell line and experimental conditions. It is strongly recommended that researchers determine the cytotoxic profile of AMP-DNJ in their specific cellular model using the MTT assay protocol provided above. In general, N-alkylated iminosugars tend to be more cytotoxic as the length of the alkyl chain increases.[4]

Visualizations

Signaling_Pathway_Inhibition Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs AMP_DNJ AMP-DNJ AMP_DNJ->GCS Inhibition

Caption: Mechanism of action of AMP-DNJ.

Experimental_Workflow_Cytotoxicity Start Seed Cells in 96-well Plate Treat Treat with Serial Dilutions of AMP-DNJ Start->Treat Incubate Incubate for Desired Duration Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate Cell Viability and IC50 Read->Analyze

Caption: Workflow for assessing AMP-DNJ cytotoxicity.

Logical_Relationship_Troubleshooting Problem Observed Problem: Unexpected Results Cause1 Possible Cause 1: Cytotoxicity Problem->Cause1 Cause2 Possible Cause 2: Poor Solubility Problem->Cause2 Cause3 Possible Cause 3: Off-Target Effects Problem->Cause3 Solution1 Solution: Determine Non-Toxic Dose (e.g., MTT Assay) Cause1->Solution1 Solution2 Solution: Use Co-solvents, Prepare Fresh Cause2->Solution2 Solution3 Solution: Use Lowest Effective Dose, Include Proper Controls Cause3->Solution3

Caption: Troubleshooting logic for AMP-DNJ experiments.

References

Validation & Comparative

A Comparative Analysis of AMP-Deoxynojirimycin and NB-DNJ Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the selectivity of enzyme inhibitors is paramount for predicting efficacy and potential off-target effects. This guide provides a detailed comparison of two prominent deoxynojirimycin (DNJ) derivatives: N-(5'-adamantane-1'-yl-methoxy)-pentyl-1-deoxynojirimycin (AMP-DNJ) and N-butyldeoxynojirimycin (NB-DNJ). Both are iminosugars that function as glucosidase inhibitors, but their selectivity profiles differ significantly, influencing their therapeutic applications.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of AMP-DNJ and NB-DNJ against various glycosidases is summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are compiled from multiple studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Enzyme TargetAMP-DNJNB-DNJReference
Glucosylceramide Metabolism
Non-lysosomal β-glucosidase 2 (GBA2)IC50: ~1.7 nMKi: 3.3 µM[1][2]
Glucosylceramide Synthase (GCS)IC50: 25 nM - 220 nMIC50: 32 µM[3][4][5]
Lysosomal β-glucosidase 1 (GBA1)IC50: 50-200 nMKi: 34 µM; IC50: 74 µM[1][2]
Other Glucosidases
α-glucosidase II-IC50: ~10 µM[6]
Acid α-glucosidaseNo significant inhibition at <1 µmol/lIC50: ~1 µM[4][6]
Sucrase-Potent inhibitor[7]
Maltase-Potent inhibitor[7]

Key Observations:

  • AMP-DNJ demonstrates exceptionally high potency and selectivity for non-lysosomal β-glucosidase 2 (GBA2) , with inhibitory constants in the low nanomolar range.[1][2] It is also a potent inhibitor of glucosylceramide synthase (GCS) .[4][5]

  • NB-DNJ is a less potent inhibitor of GBA2 and GCS compared to AMP-DNJ, with IC50 values in the micromolar range.[1][3] However, NB-DNJ exhibits broader inhibitory activity against other glucosidases, including α-glucosidase II , acid α-glucosidase , sucrase , and maltase .[6][7] This broader activity profile can lead to more widespread physiological effects.[7]

Signaling Pathway: Glucosylceramide Metabolism

Both AMP-DNJ and NB-DNJ primarily exert their effects by modulating the metabolism of glucosylceramide, a key precursor in the synthesis of most glycosphingolipids. The diagram below illustrates the central role of Glucosylceramide Synthase (GCS) and the catabolic functions of GBA1 and GBA2.

Glycosphingolipid_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) Glycosphingolipids Complex Glycosphingolipids GlcCer->Glycosphingolipids GBA2 Non-lysosomal β-glucosidase 2 (GBA2) GlcCer->GBA2 GBA1 Lysosomal β-glucosidase 1 (GBA1) GlcCer->GBA1 Glucose Glucose GCS->GlcCer GBA2->Ceramide GBA2->Glucose GBA1->Ceramide GBA1->Glucose AMP_DNJ AMP-DNJ AMP_DNJ->GCS Potent Inhibition AMP_DNJ->GBA2 Very Potent Inhibition NB_DNJ NB-DNJ NB_DNJ->GCS Inhibition NB_DNJ->GBA2 Inhibition NB_DNJ->GBA1 Inhibition

Caption: Inhibition of Glucosylceramide Metabolism by AMP-DNJ and NB-DNJ.

Experimental Protocols

The determination of inhibitory activity (IC50/Ki values) is crucial for comparing the selectivity of compounds like AMP-DNJ and NB-DNJ. Below are generalized methodologies for the key assays.

Glucosylceramidase (GBA1 and GBA2) Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic hydrolysis of a glucosylceramide substrate.

Workflow Diagram:

GBA_Inhibition_Assay start Start prepare_reagents Prepare Recombinant GBA1 or GBA2 Enzyme start->prepare_reagents prepare_inhibitors Prepare Serial Dilutions of AMP-DNJ and NB-DNJ start->prepare_inhibitors prepare_substrate Prepare Fluorescent Substrate (e.g., 4-MUGlc) start->prepare_substrate incubation Incubate Enzyme with Inhibitor at 37°C prepare_reagents->incubation prepare_inhibitors->incubation add_substrate Add Substrate to Initiate Reaction incubation->add_substrate stop_reaction Stop Reaction with High pH Buffer add_substrate->stop_reaction measure_fluorescence Measure Fluorescence of Released Fluorophore stop_reaction->measure_fluorescence calculate_ic50 Calculate IC50 Values measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for Glucosylceramidase Inhibition Assay.

Detailed Steps:

  • Enzyme Preparation: Recombinant human GBA1 or GBA2 is used as the enzyme source.

  • Inhibitor Preparation: A range of concentrations of AMP-DNJ and NB-DNJ are prepared by serial dilution.

  • Substrate: A common substrate is 4-methylumbelliferyl-β-D-glucopyranoside (4-MUGlc), which releases a fluorescent product upon cleavage.

  • Assay Procedure:

    • The enzyme is pre-incubated with the inhibitor for a defined period at 37°C in an appropriate assay buffer.

    • The reaction is initiated by the addition of the substrate.

    • After a specific incubation time, the reaction is terminated by adding a high pH stop solution (e.g., glycine-NaOH buffer).

  • Data Analysis: The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer. The percentage of inhibition at each inhibitor concentration is calculated relative to a control without inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Glucosylceramide Synthase (GCS) Inhibition Assay

This assay quantifies the inhibition of the synthesis of glucosylceramide from ceramide and UDP-glucose.

Workflow Diagram:

GCS_Inhibition_Assay start Start cell_culture Culture Cells (e.g., A549 cells) start->cell_culture inhibitor_treatment Treat Cells with Serial Dilutions of Inhibitors cell_culture->inhibitor_treatment add_labeled_ceramide Add Fluorescently Labeled Ceramide (e.g., NBD-C6-ceramide) inhibitor_treatment->add_labeled_ceramide incubation Incubate for a Defined Period add_labeled_ceramide->incubation lipid_extraction Extract Cellular Lipids incubation->lipid_extraction tlc Separate Lipids by Thin-Layer Chromatography (TLC) lipid_extraction->tlc quantify_glccer Quantify Labeled GlcCer tlc->quantify_glccer calculate_ic50 Calculate IC50 Values quantify_glccer->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for Glucosylceramide Synthase Inhibition Assay in Intact Cells.

Detailed Steps:

  • Cell Culture: A suitable cell line, such as human A549 cells, is cultured to confluence.[8]

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of AMP-DNJ or NB-DNJ.

  • Substrate Addition: A fluorescently labeled ceramide analog, such as NBD-C6-ceramide, is added to the culture medium.

  • Incubation: The cells are incubated for a period to allow for the synthesis of labeled glucosylceramide.

  • Lipid Extraction and Analysis:

    • Cellular lipids are extracted using organic solvents.

    • The extracted lipids are separated by thin-layer chromatography (TLC).

    • The amount of fluorescently labeled glucosylceramide is quantified using a fluorescence scanner.

  • Data Analysis: The inhibition of glucosylceramide synthesis is calculated for each inhibitor concentration, and the IC50 value is determined.

Conclusion

References

A Researcher's Guide to AMP-Deoxynojirimycin: Validating a Specific GBA2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin (AMP-DNM) as a specific inhibitor for the non-lysosomal glucosylceramidase, GBA2. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental data supporting its potency and selectivity, compares it with alternative inhibitors, and provides detailed experimental protocols for its validation.

Introduction to GBA2

Glucosylceramidase beta 2 (GBA2) is a non-lysosomal enzyme that catalyzes the hydrolysis of glucosylceramide (GlcCer) into glucose and ceramide.[1] Located at the cytosolic face of the endoplasmic reticulum and Golgi apparatus, GBA2 is crucial for a lysosome-independent pathway of GlcCer metabolism.[2][3] Dysregulation of GBA2 has been linked to neurological disorders such as hereditary spastic paraplegia and autosomal-recessive cerebellar ataxia.[1][4] The development of potent and specific inhibitors is therefore critical for studying the physiological roles of GBA2 and exploring its therapeutic potential. AMP-DNM, a hydrophobic derivative of deoxynojirimycin, has emerged as a leading tool compound for this purpose.[5]

Inhibitory Profile of AMP-DNM

AMP-DNM is a reversible iminosugar designed with a large hydrophobic adamantane group, which promotes membrane insertion and dramatically increases its inhibitory capacity against the membrane-associated GBA2 enzyme.[5][6]

Quantitative Comparison of Inhibitory Potency

The efficacy and selectivity of AMP-DNM have been quantified through extensive enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency for GBA2 compared to other related enzymes.

Table 1: Comparative IC50 Values of AMP-DNM and Other Inhibitors

Compound GBA2 GBA1 (Lysosomal) Glucosylceramide Synthase (GCS) ER α-Glucosidases
AMP-DNM ~0.3 - 2.0 nM [6] 160 nM 25 nM[6] >200,000 nM (>0.2 mM)[6]
N-butyl-DNJ (Miglustat) 150 - 300 nM 74,000 nM (74 µM) 25,000 nM (25 µM)[6] -
Conduritol B Epoxide (CBE) Inactivates, but less efficiently than GBA1 Irreversible Inactivator (IC50 = 110 µM) - -

Data compiled from multiple sources. Values represent approximate IC50 and can vary based on assay conditions.

As shown in Table 1, AMP-DNM inhibits GBA2 at low nanomolar concentrations, demonstrating over 80-fold selectivity for GBA2 over the lysosomal GBA1 and approximately 12-fold selectivity over GCS.[6] Its effect on ER alpha-glucosidases is negligible at concentrations effective for GBA2 inhibition.[6]

GBA2 Signaling Pathway and Inhibition

GBA2 plays a key role in regulating the cellular levels of glucosylceramide, a precursor for complex glycosphingolipids and a signaling molecule in its own right.[2] By hydrolyzing GlcCer, GBA2 increases the pool of ceramide, another important second messenger. AMP-DNM blocks this conversion.

GBA2_Pathway cluster_ER_Golgi ER/Golgi Membrane GlcCer Glucosylceramide (GlcCer) GBA2 GBA2 GlcCer->GBA2 Substrate Ceramide Ceramide GBA2->Ceramide Product Glucose Glucose GBA2->Glucose Product AMPDNM AMP-DNM AMPDNM->GBA2 Inhibits

Caption: GBA2-mediated hydrolysis of Glucosylceramide and its inhibition by AMP-DNM.

Experimental Validation Protocols

Validating AMP-DNM as a specific GBA2 inhibitor involves a series of biochemical and cell-based assays.

In Vitro Enzyme Activity Assay

This assay measures the direct inhibitory effect of AMP-DNM on GBA2 enzymatic activity in cell or tissue lysates using a fluorogenic substrate.

Protocol:

  • Homogenate Preparation: Prepare cell or tissue homogenates in a suitable buffer (e.g., 150 mM McIlvaine buffer, pH 5.8).[7]

  • GBA1 Inhibition (Optional but Recommended): To specifically measure GBA2 activity, pre-incubate the homogenate with an irreversible GBA1 inhibitor like Conduritol β Epoxide (CBE) (e.g., 1 mM for 30 minutes at room temperature).[7]

  • Inhibitor Incubation: Add varying concentrations of AMP-DNM to the GBA1-inhibited lysate and incubate for a defined period (e.g., 30 minutes).

  • Enzymatic Reaction: Initiate the reaction by adding a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4MU-β-D-Glc), at a final concentration of ~3.7 mM.[7]

  • Incubation: Incubate the reaction mixture for 1 hour at 37°C.

  • Reaction Termination: Stop the reaction by adding a high pH stop buffer (e.g., glycine/NaOH buffer).

  • Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4MU) product using a fluorometer (Excitation: ~365 nm, Emission: ~445 nm).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of AMP-DNM concentration to determine the IC50 value.

Caption: Workflow for the in vitro GBA2 enzyme activity assay.

Intact Cell-Based Assay

This assay validates the inhibitor's efficacy and cell permeability in a physiological context.

Protocol:

  • Cell Culture: Culture human cells (e.g., melanoma cells or macrophages) under standard conditions.[6]

  • Inhibitor Treatment: Treat the intact cells with a range of AMP-DNM concentrations (e.g., from 0.1 nM to 100 nM) for a specified duration.

  • Cell Lysis: After incubation, wash the cells and prepare cell homogenates.

  • Enzyme Activity Measurement: Measure the residual GBA2 activity in the lysates. To distinguish GBA2 from GBA1, one can use a fluorescently labeled substrate like C6-NBD-glucosylceramide and assay conditions that favor GBA2 (e.g., absence of detergents like sodium taurocholate).[6]

  • Data Analysis: Determine the IC50 value by plotting the remaining GBA2 activity against the AMP-DNM concentration used to treat the intact cells.[6]

Cell_Assay_Workflow A Culture Intact Cells B Treat cells with varying [AMP-DNM] A->B C Incubate B->C D Wash & Lyse Cells C->D E Measure residual GBA2 activity D->E F Determine IC50 E->F

Caption: Workflow for the intact cell-based GBA2 inhibition assay.

Comparison with Alternative Compounds

AMP-DNM's value as a research tool is best understood when compared to other commonly used β-glucosidase inhibitors.

Table 2: Feature Comparison of GBA Inhibitors

Feature AMP-Deoxynojirimycin (AMP-DNM) N-butyl-DNJ (Miglustat) Conduritol B Epoxide (CBE)
Primary Target GBA2 Glucosylceramide Synthase (GCS) GBA1 (Lysosomal)
GBA2 Potency Very High (IC50 ~0.3-2 nM)[6] Moderate (IC50 ~150-300 nM) Low (inactivates inefficiently)
Selectivity Profile Highly selective for GBA2 over GBA1 and other glucosidases[6] Inhibits GCS, GBA2, and GBA1 with varying potency[6] Highly selective for GBA1
Mode of Inhibition Reversible, Competitive Reversible, Competitive Irreversible, Covalent
Primary Use Case Specific pharmacological inhibition of GBA2 in vitro and in vivo Broad inhibition of glycosphingolipid biosynthesis Discriminating GBA1 vs. GBA2 activity in vitro; GBA1 knockout model[7]
Conclusion

The experimental data robustly validate this compound as a potent and highly specific inhibitor of GBA2. Its nanomolar potency and significant selectivity over the lysosomal GBA1 and glucosylceramide synthase make it an invaluable tool for dissecting the specific functions of non-lysosomal glucosylceramide metabolism. For researchers investigating the cellular roles of GBA2 or exploring it as a therapeutic target, AMP-DNM provides a level of specificity that is unmatched by broader-spectrum inhibitors like Miglustat or irreversible agents like CBE.

References

Biochemical Showdown: AMP-DNJ's Superior Efficacy in Glycosylation and Glycosphingolipid Inhibition Validated

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of cellular biology, the precise modulation of glycosylation and glycosphingolipid metabolism is paramount for therapeutic intervention in a host of diseases, including diabetes, lysosomal storage disorders, and viral infections. A growing body of evidence now positions N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin (AMP-DNJ) as a highly potent and selective inhibitor, outperforming other alternatives in critical biochemical assays. This guide provides a comprehensive comparison, supported by experimental data, to validate the superior effects of AMP-DNJ for researchers, scientists, and drug development professionals.

Unveiling the Potency: A Head-to-Head Comparison

AMP-DNJ, a derivative of deoxynojirimycin (DNJ), has demonstrated remarkable inhibitory activity against key enzymes involved in glucose and lipid metabolism. The following tables summarize the quantitative data, offering a clear comparison of AMP-DNJ's performance against other well-known inhibitors.

InhibitorTarget EnzymeIC50 / KiSource
AMP-DNJ GBA2 (non-lysosomal glucosylceramidase) IC50 = 1.0 nM [1]
Ki = 0.043 µM [1]
Glucosylceramide Synthase (GCS) --
α-Glucosidase (yeast) --
N-butyl-deoxynojirimycin (NB-DNJ / Miglustat)GBA2 (non-lysosomal glucosylceramidase)Ki = 48.3 ± 0.2 µM[1]
GBA1 (lysosomal glucocerebrosidase)Ki = 34 ± 3 µM[1]
α-Glucosidase (yeast)Ki = 515 ± 19 µM[1]
1-Deoxynojirimycin (DNJ)α-Glucosidase (yeast)IC50 = 222.4 ± 0.5 µM[2]
Ki = 40 ± 1 µM[1]
Acarboseα-GlucosidaseIC50 = 822.0 ± 1.5 µM[2]
Table 1: Comparative Inhibitory Activity of AMP-DNJ and Other Iminosugars.
InhibitorEffect on Glycosphingolipid (GSL) BiosynthesisCellular SystemOutcomeSource
AMP-DNJ & other N-alk(en)yl-DNJ analogues Complete inhibition of GSL labeling HL60 cells Demonstrates rapid cellular uptake (<1 min) [3][4]
40-50% decrease in GSL levels after 16h HL60 cells Effective reduction of GSL biosynthesis [3]
NB-DNJ (Miglustat)Inhibition of GSL-synthesisLovo and HCT116 colon cancer cellsCell cycle arrest and inhibition of tumor spheroid growth[5]
Table 2: Effects of AMP-DNJ and Related Compounds on Glycosphingolipid Biosynthesis.

Delving into the Mechanism: Signaling Pathways and Cellular Effects

AMP-DNJ exerts its effects through the inhibition of crucial enzymes in two major pathways: glycosphingolipid biosynthesis and N-linked glycoprotein processing.

Glycosphingolipid Biosynthesis Pathway

AMP-DNJ is a potent inhibitor of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase, GCS), the enzyme that catalyzes the first committed step in the synthesis of most glycosphingolipids. By blocking this enzyme, AMP-DNJ effectively reduces the production of glucosylceramide and downstream complex glycosphingolipids.

GSL_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS GlcCer Glucosylceramide ComplexGSL Complex Glycosphingolipids GlcCer->ComplexGSL Further glycosylation GCS->GlcCer AMPDNJ AMP-DNJ AMPDNJ->GCS ERAD_Pathway cluster_ER Endoplasmic Reticulum Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) GlucosidaseI α-Glucosidase I Glycoprotein->GlucosidaseI GlucosidaseII α-Glucosidase II GlucosidaseI->GlucosidaseII Glc trimming Calnexin Calnexin/Calreticulin Cycle (Folding) GlucosidaseII->Calnexin Calnexin->Glycoprotein Reglucosylation (UGGT) Misfolded Misfolded Glycoprotein Calnexin->Misfolded Incorrect folding ERAD ER-Associated Degradation (ERAD) Misfolded->ERAD AMPDNJ AMP-DNJ AMPDNJ->GlucosidaseI AMPDNJ->GlucosidaseII N_Glycan_Workflow start Glycoprotein Sample (e.g., from AMP-DNJ treated cells) denature Denaturation start->denature release N-Glycan Release (PNGase F) denature->release labeling Fluorescent Labeling (e.g., 2-AB, RFMS) release->labeling cleanup Purification of Labeled Glycans labeling->cleanup analysis Analysis (HILIC-UHPLC-FLR-MS) cleanup->analysis end N-Glycan Profile analysis->end

References

Confirming the in vivo mechanism of action of AMP-Deoxynojirimycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AMP-Deoxynojirimycin (AMP-DNM), a potent inhibitor of glucosylceramide synthase, with other substrate reduction therapies. It includes supporting experimental data, detailed methodologies for key in vivo experiments, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Analysis of Glucosylceramide Synthase Inhibitors

AMP-DNM distinguishes itself from other glucosylceramide synthase (GCS) inhibitors through its high potency. The following table summarizes the in vitro inhibitory activity of AMP-DNM compared to other relevant compounds.

CompoundTarget EnzymeIC50Key Characteristics
This compound (AMP-DNM) Glucosylceramide Synthase (GCS), GCase 2~25 nM (GCS)A potent, hydrophobic derivative of deoxynojirimycin.[1]
Miglustat (N-butyldeoxynojirimycin) Glucosylceramide Synthase (GCS)10-50 µMA first-generation oral substrate reduction therapy.[1]
Eliglustat Glucosylceramide Synthase (GCS)~25 nMA more specific and potent ceramide analog inhibitor of GCS.[1]

In Vivo Mechanism of Action

AMP-DNM's primary in vivo mechanism of action is the inhibition of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase, GCS). This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[2][3] By blocking this step, AMP-DNM effectively reduces the production of GlcCer and downstream complex GSLs. This "substrate reduction" approach is particularly relevant in the context of lysosomal storage disorders like Gaucher disease, where the genetic deficiency of the enzyme glucocerebrosidase (GCase) leads to the harmful accumulation of GlcCer.[4]

The inhibition of GCS by AMP-DNM leads to a reduction in the accumulation of GlcCer in various tissues, which has been shown to ameliorate disease phenotypes in preclinical models.[5] Additionally, AMP-DNM has been reported to inhibit the non-lysosomal glucosylceramidase (GCase 2), which may contribute to its therapeutic effects.[2]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the glycosphingolipid biosynthesis pathway and the point of intervention for AMP-DNM.

Glycosphingolipid Biosynthesis and AMP-DNM Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalyzes ComplexGSLs Complex Glycosphingolipids GlcCer->ComplexGSLs Further Glycosylation UDP_Glucose UDP-Glucose UDP_Glucose->GCS Co-substrate AMP_DNM This compound AMP_DNM->GCS Inhibition

Glycosphingolipid biosynthesis pathway and the inhibitory action of AMP-DNM.

Experimental Protocols

This section provides detailed methodologies for key experiments to confirm the in vivo mechanism of action of AMP-DNM.

In Vivo Administration of AMP-DNM in a Gaucher Disease Mouse Model

This protocol describes the administration of AMP-DNM to the D409V/null mouse model of Gaucher disease, which exhibits accumulation of glucosylceramide in visceral organs.[6]

Materials:

  • This compound (AMP-DNM)

  • Vehicle (e.g., sterile saline or as specified by the supplier)

  • D409V/null Gaucher disease model mice and wild-type littermates[6][7]

  • Gavage needles

  • Standard animal housing and care facilities

Procedure:

  • Animal Acclimatization: Acclimatize D409V/null mice and wild-type controls for at least one week before the start of the experiment.

  • Drug Preparation: Prepare a stock solution of AMP-DNM in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice. A typical dosage used in preclinical studies is in the range of 25-150 mg/kg/day.[8]

  • Dosing: Administer AMP-DNM or vehicle to the mice via oral gavage once daily for the duration of the study (e.g., 4-12 weeks).

  • Monitoring: Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or altered food and water intake.

  • Tissue Collection: At the end of the treatment period, euthanize the mice and collect relevant tissues such as the liver, spleen, and brain. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C for subsequent analysis.

Quantification of Glycosphingolipids in Tissues

This protocol outlines the extraction and analysis of glycosphingolipids (GSLs) from tissue samples to assess the effect of AMP-DNM treatment.

Materials:

  • Frozen tissue samples

  • Chloroform, Methanol, Water (for lipid extraction)[9]

  • Internal standards for GSLs

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

  • Tissue Homogenization: Homogenize a known weight of the frozen tissue in water.

  • Lipid Extraction:

    • Add a mixture of chloroform and methanol to the tissue homogenate.

    • Include appropriate internal standards for accurate quantification.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Purification:

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the dried lipids and purify the GSL fraction using SPE cartridges to remove other lipid classes.

  • HPLC-MS/MS Analysis:

    • Analyze the purified GSL fraction by HPLC-MS/MS.

    • Use a suitable column (e.g., HILIC) to separate different GSL species.

    • Quantify the levels of GlcCer and other relevant GSLs based on the peak areas relative to the internal standards.

  • Data Analysis: Normalize the GSL levels to the initial tissue weight. Compare the GSL levels in AMP-DNM-treated mice to those in vehicle-treated and wild-type mice.

In Vivo Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a method to directly measure the in vivo activity of GCS in tissues following AMP-DNM treatment, adapted from a published fluorescence-based assay.[8]

Materials:

  • Fluorescent ceramide analog (e.g., NBD C6-ceramide)[8]

  • Vehicle for the fluorescent substrate

  • Treated and control mice

  • HPLC system with a fluorescence detector

Procedure:

  • Substrate Administration: At the end of the AMP-DNM treatment period, administer the fluorescent ceramide analog to the mice (e.g., via intraperitoneal injection).[8]

  • Incubation: Allow the substrate to be taken up by the tissues and metabolized by GCS for a defined period (e.g., 3 hours).[8]

  • Tissue Collection and Lipid Extraction: Euthanize the mice and collect the desired tissues. Perform lipid extraction as described in the previous protocol.

  • HPLC Analysis:

    • Separate the fluorescently labeled lipids (unreacted ceramide and the product, glucosylceramide) using HPLC.

    • Quantify the amount of fluorescent glucosylceramide produced using a fluorescence detector.

  • Data Analysis: Calculate the GCS activity as the amount of fluorescent product formed per unit of time per milligram of tissue protein. Compare the GCS activity in AMP-DNM-treated mice to that in vehicle-treated controls.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for an in vivo study of AMP-DNM and the logical relationship of its mechanism of action.

Experimental_Workflow A Animal Model Selection (e.g., D409V/null Gaucher mouse) B AMP-DNM Administration (Oral Gavage) A->B C In-life Monitoring (Weight, Clinical Signs) B->C D Tissue Collection (Liver, Spleen, Brain) C->D E Biochemical Analyses D->E F GSL Quantification (HPLC-MS/MS) E->F G GCS Activity Assay (In Vivo/Ex Vivo) E->G H Histopathology E->H I Data Analysis & Interpretation F->I G->I H->I

A typical experimental workflow for in vivo evaluation of AMP-DNM.

Logical_Relationship A Gaucher Disease (GCase Deficiency) B Glucosylceramide (GlcCer) Accumulation A->B F Amelioration of Disease Phenotype B->F C AMP-DNM Treatment D Inhibition of Glucosylceramide Synthase (GCS) C->D E Reduced GlcCer Biosynthesis D->E E->F

References

Comparative Analysis of AMP-Deoxynojirimycin and Other Glycosphingolipid Synthesis Inhibitors for Substrate Reduction Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Glycosphingolipid Storage Disorders

This guide provides a comprehensive comparison of AMP-Deoxynojirimycin (AMP-DNM) with other prominent glucosylceramide synthase (GCS) inhibitors used in substrate reduction therapy (SRT) for glycosphingolipid (GSL) storage disorders such as Gaucher, Fabry, and Tay-Sachs disease. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways and workflows.

Introduction to Substrate Reduction Therapy

Glycosphingolipid storage disorders are a group of inherited metabolic diseases characterized by the deficiency of specific lysosomal enzymes required for the breakdown of GSLs. This deficiency leads to the accumulation of these lipids within lysosomes, causing cellular dysfunction and a wide range of clinical manifestations. Substrate reduction therapy (SRT) is a therapeutic strategy that aims to restore the balance between the synthesis and degradation of GSLs by inhibiting the initial and rate-limiting step in their biosynthesis.[1] The target for this therapeutic approach is the enzyme glucosylceramide synthase (GCS), which catalyzes the formation of glucosylceramide from ceramide and UDP-glucose.[2] By partially inhibiting GCS, SRT reduces the influx of GSLs into the lysosome, thereby alleviating the burden of substrate accumulation.

Mechanism of Action of Iminosugar-Based GCS Inhibitors

AMP-DNM, miglustat, and eliglustat are all inhibitors of glucosylceramide synthase. They function by mimicking the transition state of the GCS-catalyzed reaction, thereby competitively inhibiting the enzyme. This inhibition reduces the production of glucosylceramide, the precursor for a vast array of complex glycosphingolipids. The differing chemical structures of these inhibitors, however, lead to variations in their potency, specificity, and pharmacokinetic properties.

Below is a diagram illustrating the glycosphingolipid biosynthesis pathway and the point of inhibition by GCS inhibitors.

GSL_Pathway Glycosphingolipid Biosynthesis Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS GlcCer Glucosylceramide (GlcCer) LacCer Lactosylceramide (LacCer) GlcCer->LacCer Lactosylceramide Synthase ComplexGSLs Complex GSLs (e.g., GM2, Gb3) LacCer->ComplexGSLs Various Glycosyltransferases GCS->GlcCer Inhibitors AMP-DNM Miglustat Eliglustat Inhibitors->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS UDP_Galactose UDP-Galactose UDP_Galactose->LacCer

Caption: Inhibition of Glucosylceramide Synthase in the GSL Pathway.

Comparative Performance of GCS Inhibitors

The selection of a GCS inhibitor for research or therapeutic development depends on several factors, including its potency, specificity, and ability to cross the blood-brain barrier for neuronopathic disorders.

In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

InhibitorTarget EnzymeIC50 ValueReference(s)
This compound (AMP-DNM) Glucosylceramide Synthase25 nM[3]
150-220 nM (in various cell types)[4]
Miglustat (N-butyldeoxynojirimycin) Glucosylceramide Synthase10 - 50 µM[5][6]
Eliglustat Glucosylceramide Synthase~20 - 25 nM[2][7][8][9]

As the data indicates, AMP-DNM and eliglustat are significantly more potent inhibitors of glucosylceramide synthase in vitro compared to miglustat, with IC50 values in the nanomolar range versus the micromolar range for miglustat.[6]

In Vivo Efficacy

The ultimate measure of a drug's utility is its efficacy in a living organism. The following table summarizes key in vivo findings for each inhibitor in relevant disease models.

InhibitorDisease ModelKey Efficacy FindingsReference(s)
This compound (AMP-DNM) Sandhoff Disease Mouse ModelShowed therapeutic potential, but paradoxically increased brain glucosylceramide levels at certain doses, possibly due to off-target effects on GBA2.[10][11]
Miglustat (N-butyldeoxynojirimycin) Tay-Sachs Disease Mouse ModelReduced GM2 ganglioside accumulation in the brain by 50%.[12]
Sandhoff Disease Mouse ModelSignificantly extended life expectancy.[13]
Eliglustat Gaucher Disease Type 1 (Human Clinical Trials)Spleen Volume Reduction: 28% decrease vs. 2% increase in placebo at 9 months.[14]
Liver Volume Reduction: Significant decreases observed.[14]
Hemoglobin Increase: Significant increases observed.[14]
Platelet Count Increase: Significant increases observed.[14]

Miglustat has demonstrated efficacy in preclinical models of neuronopathic GSL storage diseases due to its ability to cross the blood-brain barrier.[12] Eliglustat has shown robust clinical efficacy for the systemic manifestations of Gaucher disease type 1.[14] While AMP-DNM is a potent inhibitor, its in vivo effects can be complex, highlighting the importance of evaluating off-target activities.

Key Experimental Protocols

Accurate and reproducible experimental methods are critical for the comparative evaluation of GCS inhibitors. Below are detailed protocols for essential assays.

Experimental Workflow for Inhibitor Evaluation

The general workflow for testing a GCS inhibitor involves cell culture, treatment, extraction of lipids, and subsequent analysis.

Workflow General Workflow for GCS Inhibitor Evaluation A 1. Cell Culture (e.g., Patient-derived fibroblasts, relevant cell lines) B 2. Inhibitor Treatment (Dose-response and time-course) A->B C 3. Cell Harvesting & Sample Preparation B->C D 4. Lipid Extraction C->D F 6. GCS Activity Assay (In vitro or in situ) C->F E 5. GSL Quantification (HPTLC, HPLC, or LC-MS/MS) D->E G 7. Data Analysis (IC50 determination, % substrate reduction) E->G F->G

Caption: Workflow for evaluating GCS inhibitors in vitro.
Protocol for Total Lipid Extraction from Cultured Cells

This protocol is adapted from established methods for the extraction of glycosphingolipids.[7]

  • Cell Harvesting: Harvest approximately 1 x 10^6 to 1 x 10^7 cells by scraping or trypsinization. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge to pellet the cells.

  • Solvent Addition: To the cell pellet, add 2 mL of a chloroform/methanol (2:1, v/v) mixture.

  • Homogenization: Sonicate the sample in a sonic bath for 5 minutes to ensure complete cell lysis and lipid solubilization.

  • Incubation: Incubate the mixture at 37°C for 1 hour with shaking.

  • Phase Separation: Centrifuge the sample at 1,000 x g for 10 minutes. Carefully collect the supernatant (the lower organic phase) into a new glass vial.

  • Re-extraction (Optional but Recommended): Add 1 mL of chloroform/methanol/water (1:2:0.8, v/v/v) to the remaining pellet, vortex, and incubate at 37°C for 2 hours with shaking. Centrifuge again and pool the supernatant with the first extract.

  • Drying: Evaporate the pooled solvent to dryness under a stream of nitrogen or using a SpeedVac concentrator.

  • Storage: Resuspend the dried lipid extract in a known volume of chloroform/methanol (2:1, v/v) and store at -20°C until analysis.

Protocol for Glucosylceramide Synthase (GCS) Activity Assay (Fluorescence-Based)

This protocol describes an in situ GCS activity assay using a fluorescent ceramide analog.[15]

  • Cell Culture and Treatment: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere. Treat the cells with varying concentrations of the GCS inhibitor (e.g., AMP-DNM) for a predetermined time.

  • Substrate Addition: Prepare a working solution of a fluorescent ceramide analog (e.g., NBD C6-ceramide) complexed with a delivery vehicle like rubusoside or bovine serum albumin (BSA) in a serum-free medium. Add this solution to the cells and incubate for a period (e.g., 1-3 hours) to allow for substrate uptake and conversion.

  • Lipid Extraction: After incubation, wash the cells with PBS and perform a lipid extraction as described in Protocol 4.2.

  • HPLC Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

    • Inject the sample onto a normal-phase HPLC column (e.g., ZORBAX Rx-SIL).

    • Use a solvent system (e.g., a gradient of chloroform/methanol/acetic acid/water) to separate the fluorescent substrate (NBD C6-ceramide) from the fluorescent product (NBD C6-glucosylceramide).

    • Detect the fluorescent lipids using a fluorescence detector set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., for NBD, excitation ~460 nm, emission ~540 nm).

  • Quantification: Calculate the GCS activity by determining the amount of fluorescent glucosylceramide produced, often expressed as a percentage of the total fluorescent lipid (substrate + product). Normalize this value to the total protein content of the cell lysate.

Protocol for Glycosphingolipid Quantification by HPTLC

High-Performance Thin-Layer Chromatography (HPTLC) is a common method for separating and quantifying GSLs.[14]

  • Sample Application: Spot the extracted lipid samples onto a silica gel 60 HPTLC plate using a microsyringe or an automated applicator. Apply known amounts of purified GSL standards on adjacent lanes for quantification.

  • Chromatogram Development: Place the HPTLC plate in a chromatography chamber saturated with an appropriate solvent system. For neutral GSLs, a common solvent system is chloroform/methanol/water (e.g., 65:25:4, v/v/v). For gangliosides (acidic GSLs), a typical solvent is chloroform/methanol/0.2% aqueous CaCl2 (e.g., 55:45:10, v/v/v). Allow the solvent to migrate up the plate.

  • Visualization: After development, dry the plate thoroughly. Visualize the separated GSLs by spraying with a suitable reagent:

    • Orcinol reagent: For neutral GSLs. Spray the plate and heat at 110°C until purple bands appear.

    • Resorcinol-HCl reagent: For gangliosides (sialic acid-containing GSLs). Spray and heat at 95°C until blue-violet bands appear.

    • Primuline reagent: A general, non-destructive fluorescent stain. Spray the plate and visualize under UV light (~365 nm).

  • Densitometry: Quantify the GSL bands by scanning the plate with a densitometer. The intensity of the bands in the sample lanes is compared to the standard curve generated from the known amounts of GSL standards to determine the concentration of each GSL.

Conclusion

The landscape of substrate reduction therapy for glycosphingolipid storage disorders is evolving, with several potent inhibitors available for research and clinical use. This compound and eliglustat stand out for their high in vitro potency against glucosylceramide synthase. Eliglustat has demonstrated significant clinical benefit for the systemic symptoms of Gaucher disease type 1. Miglustat, while less potent, remains a valuable tool, particularly for neuronopathic conditions due to its ability to penetrate the central nervous system. The choice of inhibitor for a particular study should be guided by the specific research question, the disease model being used, and a careful consideration of the compound's potency, specificity, and pharmacokinetic profile. The protocols provided in this guide offer a starting point for the rigorous and comparative evaluation of these and future GCS inhibitors.

References

Evaluating the In Vivo Specificity of AMP-Deoxynojirimycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the in vivo specificity and performance of AMP-Deoxynojirimycin (AMP-DNM), a potent inhibitor of glucosylceramide synthase. Its efficacy is compared with alternative substrate reduction therapies, Miglustat and Eliglustat, with a focus on supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Executive Summary

This compound (AMP-DNM) is a powerful iminosugar inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in glycosphingolipid biosynthesis. By blocking this enzyme, AMP-DNM effectively reduces the production of glucosylceramide and downstream complex glycosphingolipids. This mechanism of action makes it a compelling candidate for substrate reduction therapy (SRT) in diseases characterized by glycosphingolipid accumulation, such as Gaucher disease. This guide presents a comparative analysis of AMP-DNM against the approved SRTs, Miglustat and Eliglustat, highlighting its specificity, potential off-target effects, and performance in preclinical models.

Mechanism of Action: Substrate Reduction Therapy

Glycosphingolipid storage disorders, like Gaucher disease, are characterized by the accumulation of specific lipids due to a deficiency in their catabolic enzymes. Substrate reduction therapy aims to alleviate this burden by inhibiting the synthesis of these lipids. AMP-DNM, Miglustat, and Eliglustat all function as inhibitors of glucosylceramide synthase, albeit with differing potencies and specificities.

Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Inhibited by Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Inhibitors AMP-DNM Miglustat Eliglustat Inhibitors->GCS

Figure 1. Mechanism of Substrate Reduction Therapy.

Comparative Efficacy and Specificity

The in vivo efficacy and specificity of AMP-DNM have been evaluated in various preclinical models. The following tables summarize the available quantitative data, comparing it with Miglustat and Eliglustat.

Table 1: In Vitro Inhibitory Activity
CompoundTarget EnzymeIC50 ValueReference
This compound Glucosylceramide Synthase~25 nM--INVALID-LINK--
Non-lysosomal Glucosylceramidase (GBA2)Potent Inhibitor--INVALID-LINK--
Miglustat Glucosylceramide Synthase10-50 µM--INVALID-LINK--
Eliglustat Glucosylceramide Synthase~25 nM--INVALID-LINK--
Table 2: In Vivo Efficacy in Preclinical Models

Note: Direct head-to-head comparative studies of AMP-DNM with Miglustat and Eliglustat in a Gaucher disease model are limited. The data below is compiled from different studies and models.

CompoundAnimal ModelDosageKey FindingsReference
This compound Niemann-Pick C Mouse ModelNot SpecifiedSuperior to Miglustat in prolonging survival.--INVALID-LINK--
Sandhoff Disease Mouse ModelNot SpecifiedAmeliorated the disease course.--INVALID-LINK--
ob/ob Mice (Insulin Resistance)25 mg/kg/dayNormalized tissue glucosylceramide, lowered blood glucose, improved glucose tolerance.--INVALID-LINK--
Miglustat Gaucher Disease Type 3 PatientsNot SpecifiedStable organ volumes and hematological parameters; improved pulmonary function.--INVALID-LINK--
Eliglustat Gaucher Disease Mouse Model (gbaD409V/null)75 or 150 mg/kg/dayDose-dependent decrease in tissue glucosylceramide; reduced number of Gaucher cells.--INVALID-LINK--
In Vivo Specificity and Off-Target Effects

A critical aspect of evaluating any therapeutic is its specificity. While AMP-DNM is a potent inhibitor of GCS, it also exhibits off-target activity.

  • Primary Target: Glucosylceramide Synthase (GCS).

  • Known Off-Target: Non-lysosomal β-glucosidase 2 (GBA2). Inhibition of GBA2 by AMP-DNM has been observed to increase glucosylceramide levels in the brain of mouse models of Niemann-Pick C and Sandhoff disease.[1] This is a crucial consideration for neurological indications.

  • Other Enzymes: At concentrations below 1 µmol/l, AMP-DNM does not significantly inhibit lysosomal enzymes such as glucocerebrosidase (GBA1), sphingomyelinase, and acid α-glucosidase, nor does it affect endoplasmic reticulum-trimming α-glucosidases.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

In Vivo Administration of this compound

This protocol is based on methodologies for preparing AMP-DNM for in vivo studies in rodents.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of AMP-DNM in DMSO (e.g., 25 mg/mL).

  • For a 1 mL working solution, sequentially add and mix the following:

    • 100 µL of the AMP-DNM stock solution.

    • 400 µL of PEG300.

    • 50 µL of Tween-80.

    • 450 µL of Saline.

  • Ensure the final solution is clear. Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.

  • The working solution should be prepared fresh on the day of administration.

cluster_prep Preparation of AMP-DNM Working Solution A 1. Dissolve AMP-DNM in DMSO (Stock Solution) B 2. Add PEG300 A->B C 3. Add Tween-80 B->C D 4. Add Saline C->D E 5. Ensure Clear Solution (Heat/Sonicate if needed) D->E F Administer to Animal Model E->F

Figure 2. Experimental Workflow for In Vivo Administration.
Evaluation of Efficacy in a Gaucher Disease Mouse Model (gbaD409V/null)

This protocol outlines the general approach used to assess the efficacy of substrate reduction therapies like Eliglustat in a relevant animal model.

Animal Model:

  • gbaD409V/null mice, which have low residual β-glucocerebrosidase activity and develop key features of Gaucher disease.

Treatment:

  • Oral administration of the test compound (e.g., Eliglustat at 75 or 150 mg/kg/day) or vehicle control.

  • Treatment duration can range from several weeks to months.

Endpoint Analysis:

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues (liver, spleen, kidney, brain) are collected.

  • Glycosphingolipid Analysis: Tissue homogenates are prepared, and lipids are extracted. Glucosylceramide levels are quantified using methods like high-performance liquid chromatography (HPLC) or mass spectrometry.

  • Histopathology: Tissue sections are prepared and stained (e.g., with H&E) to visualize and quantify the number and size of Gaucher cells (lipid-laden macrophages).

Signaling Pathways and Logical Relationships

The inhibition of GCS by AMP-DNM has downstream effects on various cellular pathways beyond simple substrate reduction.

AMP_DNM AMP-DNM GCS Glucosylceramide Synthase (GCS) AMP_DNM->GCS Inhibits GBA2 GBA2 AMP_DNM->GBA2 Inhibits GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Produces Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Insulin_Signaling Insulin Signaling Pathway GlcCer->Insulin_Signaling Modulates Inflammation Inflammatory Pathways Complex_GSLs->Inflammation Modulates Brain_GlcCer Brain GlcCer GBA2->Brain_GlcCer Degrades

Figure 3. Signaling Pathways Influenced by AMP-DNM.

Conclusion

This compound is a highly potent inhibitor of glucosylceramide synthase with demonstrated in vivo efficacy in models of glycosphingolipid storage diseases and insulin resistance. Its potency is comparable to or greater than existing substrate reduction therapies like Miglustat and Eliglustat. However, its off-target inhibition of GBA2, leading to increased brain glucosylceramide in some models, warrants careful consideration, particularly for neurological applications. Further head-to-head comparative studies in Gaucher disease models are necessary to fully elucidate its therapeutic potential relative to approved treatments. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug developers to evaluate the promise of AMP-DNM and to design future preclinical and clinical investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of AMP-Deoxynojirimycin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling AMP-Deoxynojirimycin (AMP-DNM) must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its potent biological activity as a glycosidase inhibitor, AMP-DNM and all materials contaminated with it should be treated as hazardous chemical waste. The following guide provides a comprehensive, step-by-step procedure for its proper disposal.

I. Core Principle: Treat as Hazardous Waste

Given the lack of specific disposal instructions in readily available safety data sheets, a conservative approach is mandatory. All waste streams containing AMP-DNM, including pure compound, solutions, and contaminated labware, must be segregated and disposed of through your institution's designated hazardous waste program. Under no circumstances should AMP-DNM or its solutions be disposed of down the drain or in regular trash. [1][2][3]

II. Quantitative Data Summary

While specific quantitative data for disposal is not available, the following properties of this compound are critical for safe handling and storage prior to disposal.

PropertyValueSource
Chemical Formula C₂₂H₃₉NO₅[4]
Molecular Weight 397.6 g/mol [4]
Form Powder
Solubility DMSO: 2 mg/mL, clear
Storage Temperature -10 to -25°C
Stock Solution Storage -80°C for 6 months; -20°C for 1 month[5]

III. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of AMP-DNM from the point of generation to final collection.

Step 1: Waste Segregation at the Source

  • Immediately upon generation, segregate all AMP-DNM waste from non-hazardous waste.

  • This includes:

    • Expired or unused pure AMP-DNM powder.

    • Aqueous and solvent-based solutions containing AMP-DNM.

    • Contaminated labware such as pipette tips, tubes, vials, gloves, and bench paper.

Step 2: Use Designated Hazardous Waste Containers

  • Solid Waste: Collect all contaminated solid materials in a clearly labeled, leak-proof container lined with a durable plastic bag.[3]

  • Liquid Waste:

    • Collect liquid waste in a dedicated, sealed, and chemically resistant container (e.g., a high-density polyethylene (HDPE) carboy).

    • Do not mix incompatible waste streams.[6] For instance, halogenated and non-halogenated solvent waste should be collected separately.

    • If the original container of a solution is being discarded, ensure it is tightly sealed.[3]

Step 3: Proper Labeling of Waste Containers

  • All waste containers must be clearly and accurately labeled.

  • The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The concentration of AMP-DNM in liquid waste.

    • A list of all other chemical constituents in the container (e.g., DMSO, ethanol, water).

    • The date the waste was first added to the container (accumulation start date).

    • The name of the principal investigator and the laboratory location.

Step 4: Safe Storage Pending Disposal

  • Store sealed waste containers in a designated, secure area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

  • Ensure the storage temperature is appropriate for the waste's composition, considering the stability of all components.

Step 5: Arrange for Hazardous Waste Pickup

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and handover.

IV. Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow for handling and disposing of this compound waste.

cluster_0 This compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Interim Storage & Final Disposal A Experimentation with AMP-DNM B Generation of Waste Streams A->B C Solid Waste (Gloves, Tubes, Tips) B->C D Liquid Waste (Solutions, Supernatants) B->D E Unused/Expired AMP-DNM Powder B->E F Collect in Labeled Solid Waste Container C->F G Collect in Labeled Liquid Waste Container D->G H Keep in Original, Labeled Container E->H I Store in Designated Hazardous Waste Area F->I G->I H->I J Schedule Pickup with Institutional EHS I->J K Proper Disposal by Hazardous Waste Vendor J->K

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a guide and does not supersede the regulations and procedures of your institution. Always consult with your institution's Environmental Health and Safety department for specific guidance on hazardous waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling AMP-Deoxynojirimycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of AMP-Deoxynojirimycin, a potent inhibitor of ceramide glucosyltransferase and GCase 2. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and well-maintained engineering controls. The following table summarizes the recommended safety measures.

Category Requirement Specification
Engineering Controls Fume HoodUse of a certified chemical fume hood is mandatory for all handling of powdered this compound to minimize inhalation exposure.
Safety Shower & Eyewash StationMust be readily accessible in the immediate work area.
Eye and Face Protection Safety Glasses with Side Shields or GogglesRequired to protect against splashes and dust particles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use and change them frequently.
Body Protection Laboratory CoatA standard laboratory coat should be worn at all times.
Respiratory Protection NIOSH-Approved RespiratorA respirator with a particulate filter (e.g., N95) may be necessary for handling large quantities or if a fume hood is not available. Consult your institution's safety officer for specific guidance.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is crucial for its safe handling and storage.

Property Value Source
Physical Form Powder
Solubility DMSO, Ethanol[1]
Storage Temperature -10°C to -25°C
Storage Class 11 - Combustible Solids
Water Hazard Class (WGK) 3 - Severely hazardous to water

Step-by-Step Handling and Disposal Plan

This section outlines a clear, procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

Operational Plan:
  • Preparation:

    • Before handling, ensure that the chemical fume hood is functioning correctly.

    • Gather all necessary PPE as outlined in the table above and inspect it for integrity.

    • Prepare your work surface by covering it with an absorbent, disposable liner.

    • Have all necessary equipment, such as spatulas, weighing paper, and solvent dispensers, readily available within the fume hood.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of powdered this compound inside the chemical fume hood to prevent the generation of airborne dust.

    • Use anti-static weighing paper or a weighing boat.

    • Carefully transfer the desired amount of the compound using a clean spatula. Avoid any sudden movements that could create dust.

  • Dissolution:

    • Add the desired solvent (e.g., DMSO, ethanol) to the vessel containing the powdered this compound.

    • Cap the vessel securely before vortexing or sonicating to aid dissolution.

    • If heating is required, use a controlled heating block or water bath within the fume hood.

  • Experimental Use:

    • When using solutions of this compound, continue to wear all required PPE.

    • Avoid direct contact with skin and eyes.

    • Work in a well-ventilated area, even if the compound is in solution.

  • Spill Management:

    • In the event of a small spill of the powder, carefully cover it with a damp paper towel to avoid raising dust. Gently wipe up the material and place it in a sealed container for disposal.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Thoroughly decontaminate the spill area with an appropriate cleaning agent.

    • For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan:
  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

start Start: Prepare to Handle This compound prep Step 1: Preparation - Verify fume hood function - Don appropriate PPE - Prepare work surface start->prep weigh Step 2: Weighing & Aliquoting (Inside Fume Hood) - Use anti-static weigh paper - Handle powder carefully prep->weigh dissolve Step 3: Dissolution - Add solvent in fume hood - Securely cap and mix weigh->dissolve use Step 4: Experimental Use - Maintain PPE - Work in well-ventilated area dissolve->use spill_check Spill Occurred? use->spill_check spill_manage Step 5: Spill Management - Follow appropriate spill cleanup - Decontaminate area spill_check->spill_manage Yes disposal Step 6: Waste Disposal - Collect all contaminated materials - Dispose as hazardous waste spill_check->disposal No spill_manage->disposal end End of Procedure disposal->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AMP-Deoxynojirimycin
Reactant of Route 2
Reactant of Route 2
AMP-Deoxynojirimycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.